2,6,6-Trimethylcyclohexa-2,4-dienone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13487-30-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |
InChI Key |
HRIODPQRCSAJMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C1=O)(C)C |
Canonical SMILES |
CC1=CC=CC(C1=O)(C)C |
Other CAS No. |
13487-30-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,6,6-trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexa-2,4-dienone (CAS No. 13487-30-4) is a cyclic ketone with a conjugated dienone system. Its structure, featuring a six-membered ring with a carbonyl group and two double bonds, contributes to its distinct chemical reactivity.[1] A notable characteristic of this compound is its tendency to exist predominantly as a dimer at room temperature.[1] The monomeric form can be obtained through thermal decomposition of this dimer, a reversible process that allows for the controlled release of the reactive monomer.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols and visualizations to support researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Registry Number | 13487-30-4 | [1] |
| Appearance | Data not available | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.11 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
Note: Standard physical properties such as boiling point, melting point, and density for the monomeric form of this compound are not well-documented, likely due to its propensity to dimerize.
Dimerization
A key chemical characteristic of this compound is its reversible dimerization at room temperature.[1] This equilibrium is crucial to consider when handling and utilizing the compound. The monomeric form can be regenerated by thermal decomposition of the dimer.[1]
Caption: Dimerization of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in readily available literature. However, its preparation from 4-oxoisophorone is a known synthetic route.[1] The purification of the monomer is achieved through the thermal decomposition of its dimer.[1]
General Workflow for Monomer Generation from Dimer
The following diagram illustrates a general workflow for obtaining the monomeric this compound from its dimer for experimental use.
Caption: Experimental workflow for monomer generation.
Spectroscopic Analysis
While comprehensive spectral data for this compound is limited, it can be analyzed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been documented for the analysis of this compound. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid.[1]
Biological Activity
Currently, there is no readily available information in the searched literature regarding the biological activity or its involvement in any specific signaling pathways.
Conclusion
This compound is a fascinating molecule with a key physicochemical property being its reversible dimerization. While basic molecular information is available, a comprehensive dataset of its physical and spectral properties for the monomeric form remains to be fully elucidated in publicly accessible literature. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for further investigation into the properties and applications of this compound.
References
Spectroscopic Profile of 2,6,6-trimethylcyclohexa-2,4-dienone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6,6-trimethylcyclohexa-2,4-dienone (CAS No. 13487-30-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a conjugated dienone system and methyl substituents.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | Doublet | 1H | H-4 |
| ~ 6.1 - 6.3 | Doublet of Doublets | 1H | H-3 |
| ~ 5.8 - 6.0 | Doublet | 1H | H-5 |
| ~ 1.8 - 2.0 | Singlet | 3H | 2-CH₃ |
| ~ 1.1 - 1.3 | Singlet | 6H | 6,6-(CH₃)₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 185 - 190 | C=O (C-1) |
| ~ 150 - 155 | =C (C-2) |
| ~ 140 - 145 | =CH (C-4) |
| ~ 125 - 130 | =CH (C-3) |
| ~ 120 - 125 | =CH (C-5) |
| ~ 40 - 45 | C(CH₃)₂ (C-6) |
| ~ 25 - 30 | 6,6-(CH₃)₂ |
| ~ 15 - 20 | 2-CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium-Strong | C-H stretch (alkane) |
| ~ 1660 - 1680 | Strong | C=O stretch (conjugated ketone) |
| ~ 1620 - 1640 | Medium | C=C stretch (conjugated alkene) |
| ~ 1465 | Medium | C-H bend (methyl) |
| ~ 1380, 1365 | Medium | C-H bend (gem-dimethyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [M - CH₃]⁺ |
| 93 | Medium | [M - CH₃ - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Data Acquisition (¹H NMR):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the ¹³C NMR spectrum over a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify peak multiplicities and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.
-
The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition (GC-MS with Electron Ionization):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
Data Processing:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide further structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the combined spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic data analysis.
An In-depth Technical Guide on the Natural Occurrence of 2,6,6-trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 2,6,6-trimethylcyclohexa-2,4-dienone, a volatile organic compound of interest for its aromatic properties and potential biological activities. This document details its presence in various natural sources, presents quantitative data, outlines experimental protocols for its analysis, and describes its biosynthetic origins.
Introduction
This compound, also known by synonyms such as 4-ketoisophorone and oxoisophorone, is a cyclic ketone that contributes to the characteristic aroma of several natural products. Its chemical structure and properties make it a subject of interest in flavor and fragrance chemistry, as well as in the study of carotenoid degradation pathways. This guide aims to consolidate the current scientific knowledge regarding this compound's natural distribution and analysis.
Natural Occurrence
This compound has been identified as a volatile component in a limited number of plant species, most notably in saffron. It is also considered a product of carotenoid degradation, which suggests its potential presence in a wider range of organisms.
Key Natural Sources:
-
Saffron (Crocus sativus): The most well-documented natural source of this compound. It is a significant contributor to the complex aroma profile of this valuable spice[1][2][3][4][5][6][7][8][9].
-
Camellia sinensis (Tea): While some studies on tea volatiles have been conducted, the presence and concentration of this compound are not well-quantified in publicly available literature.
-
Artemisia judaica: Although this plant is known for its rich essential oil composition, studies on its volatile profile have not consistently reported the presence of this compound, suggesting its absence or presence in concentrations below the detection limits of the analytical methods used[1][3][10][11][12].
Quantitative Data
The concentration of this compound can vary significantly depending on the geographical origin, harvesting time, and processing methods of the natural source. The following table summarizes the available quantitative data.
| Natural Source | Plant Part | Compound Name Used in Study | Concentration / Relative Abundance | Analytical Method | Reference |
| Crocus sativus (Saffron) | Stigmas | 4-keto-isophorone | 4.72% of essential oil | GC-MS | [1][13] |
| Crocus sativus (Saffron) | Stigmas | 4-Ketoisophorone | Identified as a major volatile component | GCxGC-ToF-MS | [2] |
| Crocus sativus (Saffron) | Stigmas | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | Identified as a main volatile compound | GC-MS | [4][7] |
| Crocus sativus (Saffron) | Stigmas | 4-Ketoisophorone | Identified as a volatile component | GC-MS | [3][6] |
Note: The majority of studies report relative abundance (e.g., % of total volatile fraction) rather than absolute concentrations (e.g., mg/kg). This is common in metabolomics and volatile profiling studies.
Biosynthesis
This compound is not synthesized de novo but is rather a secondary metabolite arising from the degradation of carotenoids. The primary precursor is believed to be zeaxanthin .
The formation of this compound is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, in saffron, the enzyme CCD2 has been implicated in the cleavage of zeaxanthin at the 7,8 and 7',8' positions. This cleavage leads to the formation of crocetin dialdehyde (a precursor to crocins responsible for saffron's color) and 3-hydroxy-β-cyclocitral. While the direct enzymatic step to this compound is not fully elucidated, it is hypothesized to be formed from further enzymatic or non-enzymatic modifications of these cleavage products[14].
Putative biosynthetic pathway of this compound from zeaxanthin.
Experimental Protocols
The analysis of this compound from natural sources typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free technique for the extraction of volatiles from solid samples like saffron stigmas.
Detailed Methodology: HS-SPME-GC-MS for Saffron Volatiles
This protocol is a composite based on methodologies reported in the literature for the analysis of saffron volatiles[4][7][15][16].
1. Sample Preparation:
-
Grind dried saffron stigmas into a fine powder.
-
Accurately weigh approximately 300 mg of the saffron powder into a 20 mL headspace vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. Precondition the fiber according to the manufacturer's instructions (e.g., at 270 °C in the GC injection port).
-
Incubation: Place the vial in a heating block or water bath and incubate at a constant temperature (e.g., 30-45 °C) for an equilibration period of 5-15 minutes.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) while maintaining the incubation temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes (e.g., at 250-270 °C for 2-5 minutes) in splitless mode.
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical temperature program would be:
-
Initial temperature: 40-60 °C, hold for 2-5 minutes.
-
Ramp: Increase temperature at a rate of 3-5 °C/minute to 220-250 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
4. Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to improve accuracy and precision.
References
- 1. univ-usto.dz [univ-usto.dz]
- 2. Optimization using chemometrics of HS-SPME/GC–MS profiling of saffron aroma and identification of geographical volatile markers | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Evaluation of the Volatomic Fingerprint of Saffron from Campania towards Its Authenticity and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Composition and Cytotoxicity Evaluation of Artemisia judaica L. Essential Oil from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Chemical profiling and enzyme inhibitory properties of essential oil isolated from Artemisia judaica grown in Egypt: GC-MS analysis and in-Vitro studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
thermal degradation products of β-carotene including 2,6,6-trimethylcyclohexa-2,4-dienone
For Immediate Release
An In-depth Technical Guide on the Thermal Degradation Products of β-Carotene for Researchers, Scientists, and Drug Development Professionals.
The thermal processing of foods and pharmaceuticals containing β-carotene can lead to a complex array of degradation products, influencing not only the nutritional and sensory qualities but also potentially impacting biological activity. This technical guide provides a comprehensive overview of the major thermal degradation products of β-carotene, with a particular focus on the conditions of their formation and the analytical methods for their identification and quantification. While a broad spectrum of degradation compounds has been identified, it is noteworthy that 2,6,6-trimethylcyclohexa-2,4-dienone is not commonly reported in the scientific literature as a direct thermal degradation product of β-carotene.
Major Thermal Degradation Pathways of β-Carotene
The thermal degradation of β-carotene is primarily an oxidative process, highly influenced by factors such as temperature, heating duration, and the presence of oxygen.[1][2] The main degradation reactions involve isomerization, epoxidation, and cleavage of the polyene chain, leading to a variety of smaller molecules.[2][3]
Isomerization: The all-trans isomer of β-carotene can convert to various cis-isomers, such as 9-cis, 13-cis, and 15-cis-β-carotene, upon heating. This isomerization is often the initial step in the degradation process and can alter the biological activity of the molecule.[2][4]
Oxidation and Cleavage: The long, conjugated double-bond system of β-carotene is susceptible to oxidation, leading to the formation of epoxides, apocarotenals, and apocarotenones.[2] Subsequent cleavage of the polyene chain results in a variety of volatile and non-volatile compounds.[1][2][5] Under high-temperature conditions in a vacuum, the degradation can yield aromatic hydrocarbons such as toluene, m- and p-xylene, and 2,6-dimethylnaphthalene.[1][5]
The following diagram illustrates the general degradation pathways of β-carotene:
Caption: General thermal degradation pathways of β-carotene.
Key Thermal Degradation Products of β-Carotene
A multitude of degradation products have been identified from the thermal treatment of β-carotene. The table below summarizes some of the most commonly reported compounds.
| Degradation Product Category | Specific Compounds | Conditions of Formation | References |
| Isomers | 9-cis-β-carotene, 13-cis-β-carotene, 15-cis-β-carotene | Mild to severe heating | [2][4] |
| Epoxides | 5,6-Epoxy-β-carotene, 5,8-Epoxy-β-carotene | Oxidation, often an initial product | [2] |
| Apocarotenals | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal | Oxidative cleavage | [2][6] |
| Apocarotenones | β-apo-13-carotenone | Oxidative cleavage | [2] |
| Short-Chain Products | β-Ionone, Dihydroactinidiolide, β-Cyclocitral | Cleavage of the polyene chain | [7][8] |
| Aromatic Hydrocarbons | Toluene, m-Xylene, p-Xylene, 2,6-Dimethylnaphthalene | High temperature (e.g., 240°C) in a vacuum | [1][5] |
Quantitative Data on β-Carotene Degradation
The rate of β-carotene degradation and the formation of its products are highly dependent on the experimental conditions. The degradation often follows first-order kinetics.
| Matrix | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Carrot Slices | 45 | 0.23 h⁻¹ | 3.02 h | [9] |
| Carrot Slices | 55 | - | - | [9] |
| Carrot Slices | 65 | 0.48 h⁻¹ | 1.43 h | [9] |
| Crude Carrot Extract | 140 | >80% degradation in 4h | - | [7] |
Note: The table presents a selection of available data. Direct comparison may be challenging due to varying experimental setups.
Experimental Protocols for Analysis
The identification and quantification of β-carotene degradation products typically involve extraction followed by chromatographic and spectroscopic analysis.
Sample Preparation and Extraction
A common procedure for extracting β-carotene and its degradation products from a food matrix involves homogenization with an organic solvent mixture.
Caption: General experimental workflow for extraction and analysis.
Detailed Protocol for Extraction from Carrot:
-
Homogenize 7 grams of fresh or dried carrot sample with 70 mL of an ethanol-hexane solution (4:3 v/v) containing 1% butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Transfer the mixture to a centrifuge tube and centrifuge at 11,000 x g at 5°C for 15 minutes.
-
Carefully collect the supernatant containing the extracted carotenoids for subsequent analysis.[4]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 or C30 reverse-phase column and UV-Vis detection is the most common method for separating and quantifying β-carotene isomers and non-volatile degradation products.[10]
-
Mobile Phase: A gradient of solvents like acetonitrile, methanol, and methyl tert-butyl ether is often employed.
-
Detection: Diode array detectors (DAD) are used to monitor the absorbance at the characteristic wavelengths of carotenoids (around 450 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for the identification of volatile degradation products.
-
Column: A non-polar capillary column, such as a DB-5, is typically used.
-
Temperature Program: A temperature gradient is applied to separate compounds with different boiling points. For instance, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 260°C.
-
Ionization: Electron ionization (EI) is commonly used, and the resulting mass spectra are compared with libraries for compound identification.
Conclusion
The thermal degradation of β-carotene is a complex process yielding a diverse range of products. Understanding the formation of these compounds is critical for optimizing food processing techniques to preserve nutritional value and for assessing the potential biological effects of β-carotene-containing products. While the major degradation pathways are well-documented, the formation of less common products like this compound from β-carotene remains unsubstantiated in the current body of scientific literature. Further research employing advanced analytical techniques may yet uncover novel degradation pathways and products under specific processing conditions. This guide serves as a foundational resource for professionals engaged in the study of β-carotene and its stability.
References
- 1. BETA-CAROTENE: THERMAL DEGRADATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β Carotene [webbook.nist.gov]
- 10. 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one | The Fragrance Conservatory [fragranceconservatory.com]
The Biosynthesis of 2,6,6-trimethylcyclohexa-2,4-dienone: A Technical Guide to its Origins in Carotenoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexa-2,4-dienone, a volatile organic compound, belongs to the family of C9-apocarotenoids. While a direct, linear enzymatic pathway dedicated to its synthesis has not been fully elucidated, compelling evidence points to its origin from the oxidative degradation of carotenoids. This technical guide provides an in-depth exploration of the biosynthetic pathway of its precursors, primarily focusing on the enzymatic cleavage of zeaxanthin, a common carotenoid. The guide will detail the key enzymes involved, summarize available quantitative data, and present experimental protocols relevant to the study of this pathway.
Core Biosynthetic Pathway: From Carotenoid to Apocarotenoid
The biosynthesis of this compound is intrinsically linked to the metabolism of C40-carotenoids, particularly in plants like Crocus sativus (saffron), a rich source of related apocarotenoid volatiles. The pathway is initiated by the enzymatic cleavage of a carotenoid precursor.
Step 1: The Precursor Molecule - Zeaxanthin
The primary precursor for the family of C9-apocarotenoids that includes this compound is zeaxanthin . Zeaxanthin is a xanthophyll carotenoid found widely in nature and is responsible for the yellow and orange colors in many fruits and vegetables.
Step 2: Enzymatic Cleavage by Carotenoid Cleavage Dioxygenase 2 (CCD2)
The critical and rate-limiting step in the formation of C9-apocarotenoids from zeaxanthin is the oxidative cleavage catalyzed by Carotenoid Cleavage Dioxygenase 2 (CCD2) .[1][2] This non-heme iron-dependent enzyme specifically targets the 7,8 and 7',8' double bonds of the zeaxanthin molecule.[1]
The reaction proceeds as follows:
Zeaxanthin → Crocetin Dialdehyde + 2 x 3-Hydroxy-β-cyclocitral
This symmetrical cleavage results in the formation of a C20-dialdehyde, crocetin dialdehyde, and two molecules of the C10-apocarotenoid, 3-hydroxy-β-cyclocitral.[1]
Step 3: Formation of this compound
The precise enzymatic and/or non-enzymatic steps that convert 3-hydroxy-β-cyclocitral to this compound are not yet fully characterized. However, it is hypothesized that a series of enzymatic modifications, including dehydration and oxidation, or spontaneous chemical transformations of the highly reactive apocarotenoid intermediates, lead to the formation of the diverse array of saffron volatiles, including the target dienone. The presence of numerous structurally similar isophorone analogs in saffron supports this hypothesis of a common metabolic origin.[3]
Quantitative Data
Quantitative data for the direct biosynthesis of this compound is scarce due to the uncharacterized nature of the final conversion steps. However, studies on the key enzyme, CCD2, provide some insights into the efficiency of the initial cleavage.
| Enzyme | Substrate | Product(s) | Catalytic Efficiency (in vitro) | Source Organism | Reference |
| Carotenoid Cleavage Dioxygenase 2 (CCD2) | Zeaxanthin | Crocetin dialdehyde, 3-Hydroxy-β-cyclocitral | Not explicitly quantified in terms of kcat/Km, but demonstrated to be the primary enzyme for this cleavage. | Crocus sativus | [1] |
Experimental Protocols
The elucidation of the apocarotenoid biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experiments.
Protocol 1: In Vitro Assay of Carotenoid Cleavage Dioxygenase 2 (CCD2)
This protocol is adapted from studies characterizing CCD enzymes.[1]
Objective: To determine the enzymatic activity and substrate specificity of CCD2.
Materials:
-
Recombinant CCD2 enzyme (expressed in E. coli and purified)
-
Zeaxanthin substrate (dissolved in a suitable organic solvent like acetone)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing FeSO4 and ascorbic acid)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system with a C18 column
-
Mass spectrometer (for product identification)
Procedure:
-
Prepare the reaction mixture by adding the reaction buffer to a microcentrifuge tube.
-
Add the zeaxanthin substrate to the reaction mixture.
-
Initiate the reaction by adding the purified recombinant CCD2 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate) and vortexing vigorously.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing the apocarotenoid products.
-
Analyze the extracted products by HPLC to separate the different compounds.
-
Identify the products by comparing their retention times with authentic standards and by mass spectrometry to confirm their molecular weights.
Protocol 2: Analysis of Volatile Compounds from a Natural Source (e.g., Saffron)
Objective: To identify and quantify this compound and other related volatiles in a biological sample.
Materials:
-
Saffron stigma sample
-
Headspace solid-phase microextraction (HS-SPME) fiber
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Authentic standard of this compound
Procedure:
-
Place a known amount of the saffron stigma sample into a headspace vial.
-
Seal the vial and incubate at a specific temperature to allow volatile compounds to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the injection port of the GC-MS.
-
Desorb the analytes from the fiber by heating.
-
Separate the volatile compounds using an appropriate GC column and temperature program.
-
Identify the compounds based on their mass spectra by comparison with a spectral library and the retention time of the authentic standard.
-
Quantify the amount of this compound by comparing its peak area to a calibration curve generated with the authentic standard.
Visualizations
Biosynthetic Pathway from Zeaxanthin to C9-Apocarotenoids
Caption: Proposed biosynthetic pathway from zeaxanthin to this compound.
Experimental Workflow for CCD2 In Vitro Assay
Caption: Experimental workflow for the in vitro assay of Carotenoid Cleavage Dioxygenase 2 (CCD2).
Conclusion
The biosynthesis of this compound is a fascinating example of how complex natural products are derived from the modification of common metabolic precursors. While the terminal steps of its formation require further investigation, the foundational pathway involving the CCD2-mediated cleavage of zeaxanthin is well-established. Future research focusing on the enzymes responsible for the conversion of 3-hydroxy-β-cyclocitral will be crucial for a complete understanding of this pathway and may open avenues for the biotechnological production of this and other valuable apocarotenoids.
References
The Elusive Dienone: A Technical Guide to the Identification of 2,6,6-trimethylcyclohexa-2,4-dienone and Related Volatile Compounds in Saffron (Crocus sativus L.)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the analytical methodologies for identifying volatile organic compounds in saffron, with a specific focus on the structural class of trimethylated cyclohexadienones. While the specific compound 2,6,6-trimethylcyclohexa-2,4-dienone is not widely reported in the volatile profile of saffron, this guide will focus on the confirmed identification of a closely related isomer, 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone , and other significant C9 and C10 ketones and aldehydes that constitute the characteristic aroma of this prized spice.
Quantitative Analysis of Key Volatile Compounds in Saffron
The aroma of saffron is a complex mixture of volatile compounds, primarily degradation products of carotenoids. Quantitative analysis of these compounds is crucial for quality control and understanding the biochemical processes during saffron processing and storage. The table below summarizes the quantitative data for key trimethylated cyclohexene derivatives and other major volatiles identified in saffron from various studies.
| Compound | Chemical Formula | Class | Concentration/Relative Abundance (%) | Reference |
| 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone | C₉H₁₂O₂ | Dienone | 1.10 | [1] |
| 1,4-cyclohexanedione, 2,2,6-trimethyl- | C₉H₁₄O₂ | Dione | 12.24 | [1] |
| Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) | C₁₀H₁₄O | Aldehyde | Main component | [2][3] |
| Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) | C₉H₁₄O | Ketone | Identified as a main compound | [1] |
| Ketoisophorone | C₉H₁₂O₂ | Ketone | Identified as a main compound | [1] |
| β-Isophorone | C₉H₁₄O | Ketone | Identified as a main compound | [1] |
Experimental Protocols
The identification and quantification of volatile compounds in saffron are predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS), often with a headspace solid-phase microextraction (HS-SPME) sample preparation method.
Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile and semi-volatile compounds from the headspace of a saffron sample for introduction into the GC-MS system.
Methodology:
-
Sample Preparation:
-
Weigh approximately 300 mg of finely ground saffron powder into a 20 mL glass vial.[4]
-
-
Incubation:
-
Seal the vial and incubate at 30°C for 5 minutes to allow volatile compounds to equilibrate in the headspace.[4]
-
-
Extraction:
-
Desorption:
-
Retract the fiber and immediately introduce it into the GC injector port, heated to 270°C, for thermal desorption of the analytes onto the GC column.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the volatile compounds extracted from saffron.
Methodology:
-
Chromatographic System:
-
An Agilent 7890A GC system (or equivalent) coupled to a 5975Network Mass Selective Detector.[4]
-
-
Column:
-
HP-5MS capillary column (30 m length x 0.25 mm internal diameter, 0.17 μm film thickness).[4]
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1 mL/min.[4]
-
-
Oven Temperature Program:
-
Mass Spectrometry Parameters:
-
Electron Impact (EI) ionization at 70 eV.
-
Mass range scanned from m/z 35 to 500.
-
-
Compound Identification:
-
Tentative identification is performed by comparing the acquired mass spectra with reference spectra in the NIST library.
-
Confirmation is achieved by comparing retention indices with those of authentic standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the identification of volatile compounds in saffron.
Caption: Experimental workflow for saffron volatile analysis.
Biosynthetic Pathway of Saffron Apocarotenoids
The volatile C9 and C10 compounds in saffron, including safranal and various ketones and dienones, are formed through the oxidative degradation of the C40 carotenoid, zeaxanthin. This process is initiated by the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2).
Caption: Formation of saffron apocarotenoids from zeaxanthin.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,6,6-Trimethylcyclohexa-2,4-dien-1-one (CAS 13487-30-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6,6-trimethylcyclohexa-2,4-dien-1-one (CAS number 13487-30-4), along with information on its suppliers. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
2,6,6-Trimethylcyclohexa-2,4-dien-1-one is a cyclic ketone with the molecular formula C9H12O.[1] It is an isomer of the more commonly referenced 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone). Careful distinction between these two compounds is crucial for accurate research and development.
A summary of the key chemical and physical properties for CAS 13487-30-4 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,6,6-trimethylcyclohexa-2,4-dien-1-one | [2] |
| Synonyms | 2,6,6-Trimethyl-2,4-cyclohexadien-1-one, 2,2,6-Trimethyl-3,5-cyclohexadien-1-one | [1] |
| CAS Number | 13487-30-4 | [1][2] |
| Molecular Formula | C9H12O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1] |
| Density | 0.933 g/cm³ | [2] |
| Boiling Point | 204.8 °C at 760 mmHg | [2] |
| Flash Point | 77.9 °C | [2] |
| Refractive Index | 1.474 | [2] |
| LogP (Predicted) | 1.67 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 219 | [1] |
| Heavy Atom Count | 10 | [1] |
Safety and Handling
Experimental Protocols and Biological Activity
Currently, there is a notable lack of published literature detailing specific experimental protocols, biological activities, or associated signaling pathways for 2,6,6-trimethylcyclohexa-2,4-dien-1-one. The scientific community's focus has predominantly been on the isomeric compound, ketoisophorone, particularly in the context of enzymatic reductions and its role as a fragrance ingredient.[3][4]
Researchers interested in the potential applications of CAS 13487-30-4 are encouraged to perform their own investigations into its biological effects. A logical starting point for such research could involve comparative studies with its better-understood isomer.
Below is a conceptual workflow for the initial screening of this compound's biological activity.
Synthesis
A documented synthesis route for 2,6,6-trimethylcyclohexa-2,4-dien-1-one involves the reaction of iodomethane with 2,6-dimethylphenol.[1]
The following diagram illustrates a simplified representation of a potential synthesis logic.
Suppliers
A number of chemical suppliers list 2,6,6-trimethylcyclohexa-2,4-dien-1-one in their catalogs. Researchers are advised to contact these suppliers directly to inquire about availability, purity, and to request a comprehensive Safety Data Sheet. Some of the suppliers that list this compound include:
It is important to verify the identity and purity of the compound upon receipt using appropriate analytical techniques, such as NMR and mass spectrometry.
Conclusion
This technical guide provides the currently available information on the properties and suppliers of 2,6,6-trimethylcyclohexa-2,4-dien-1-one (CAS 13487-30-4). While basic chemical and physical data are accessible, a significant gap exists in the scientific literature regarding its safety, experimental use, and biological activity. This presents an opportunity for novel research to explore the potential of this compound, particularly in comparison to its well-studied isomers. Researchers should proceed with caution, obtaining detailed safety information from suppliers and conducting thorough validation of the material.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. 13487-30-4|2,6,6-Trimethylcyclohexa-2,4-dien-1-one|BLD Pharm [bldpharm.com]
- 6. Conier Chem and Pharma Limited (Page 92) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 7. echemi.com [echemi.com]
- 8. Product Search - BuyersGuideChem [buyersguidechem.com]
An In-depth Technical Guide to 2,6,6-Trimethylcyclohexa-2,4-dienone and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile chemical intermediate known by several synonyms, most notably ketoisophorone and 4-oxoisophorone. This document delves into its chemical properties, synthesis, analytical methods, and its crucial role as a precursor in the biosynthesis of valuable compounds such as carotenoids and Vitamin E.
Chemical Identity and Properties
This compound is a cyclic ketone with the molecular formula C₉H₁₂O. It is a key building block in organic synthesis, valued for its reactive dienone structure.
Table 1: Synonyms and Chemical Identifiers
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ketoisophorone | 1125-21-9 | C₉H₁₂O₂ | 152.19 |
| 4-Oxoisophorone | 1125-21-9 | C₉H₁₂O₂ | 152.19 |
| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | 1125-21-9 | C₉H₁₂O₂ | 152.19 |
| This compound | 13487-30-4 | C₉H₁₂O | 136.19 |
Table 2: Physicochemical Properties of Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione)
| Property | Value | Reference |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | 222 °C | [2] |
| Flash Point | 201 °F | [2] |
| Density | 1.03 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.491 | [1] |
| Appearance | Clear yellow to orange liquid or low melting solid | [2] |
| Aroma | Woody, musty, sweet | [2] |
Synthesis of Ketoisophorone
Ketoisophorone is commonly synthesized through the oxidation of β-isophorone. Several methods have been reported, often employing transition metal catalysts.
Experimental Protocol: Oxidation of β-Isophorone
This protocol describes a general method for the synthesis of ketoisophorone from β-isophorone using a copper-based catalyst.
Materials:
-
β-Isophorone
-
Acetone (solvent)
-
Triethylamine (organic base)
-
Copper-based catalyst (e.g., a Schiff base complex of copper)
-
Oxygen gas
-
Pressure reactor with magnetic stirring
Procedure: [3]
-
To a pressure reactor equipped with a magnetic stirrer, add the solvent (acetone), organic base (triethylamine), and the copper-based catalyst.
-
Add β-isophorone to the reactor.
-
Purge the reactor with oxygen gas several times to replace the air.
-
Pressurize the reactor with oxygen to 0.16 MPa.
-
Set the reaction temperature to 30°C and begin stirring.
-
The reaction can be monitored by techniques such as gas chromatography to determine the conversion of β-isophorone and the yield of ketoisophorone.
-
Upon completion, the reaction mixture is typically worked up by distillation to isolate the ketoisophorone.[4]
Note: The specific ratios of reactants and catalyst, as well as reaction time, can be optimized for yield and efficiency.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis and quantification of this compound and its synonyms.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a general guideline for the reversed-phase HPLC analysis of ketoisophorone.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Newcrom R1)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile
-
Sample: this compound standard and sample solutions prepared in a suitable solvent (e.g., mobile phase)
-
0.2 µm syringe filters
Procedure:
-
System Preparation:
-
Ensure the HPLC system is properly primed and the mobile phase lines are free of air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[5]
-
-
Sample Preparation:
-
Chromatographic Conditions: [5]
-
Column: Newcrom R1 or equivalent reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with phosphoric or formic acid). The specific gradient program will depend on the desired separation and analysis time.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: Set based on the UV absorbance maximum of this compound.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Role in Biosynthetic Pathways
Ketoisophorone is a significant intermediate in the industrial synthesis of important biomolecules, including carotenoids like zeaxanthin and the essential nutrient, Vitamin E.
Enzymatic Conversion Pathway to Carotenoid Precursors
While not a direct intermediate in the natural carotenoid biosynthesis pathway within organisms, ketoisophorone serves as a crucial starting material for the chemical and chemoenzymatic synthesis of carotenoid building blocks. A key transformation is its enzymatic reduction to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a chiral precursor for carotenoids like zeaxanthin.[4]
Caption: Enzymatic cascade for the conversion of ketoisophorone to a chiral carotenoid precursor.
This two-step enzymatic process involves the stereoselective reduction of the carbon-carbon double bond of ketoisophorone by an "Old Yellow Enzyme" (OYE) to yield (6R)-levodione.[4] Subsequently, a (6R)-levodione reductase stereoselectively reduces one of the ketone groups to produce (4R,6R)-actinol, a valuable chiral building block for the total synthesis of carotenoids.[4]
Logical Workflow for Vitamin E Synthesis
Ketoisophorone is a precursor in some industrial routes for the synthesis of the trimethylhydroquinone (TMHQ) moiety, a key component of Vitamin E.
Caption: Simplified workflow for Vitamin E synthesis starting from isophorone.
This workflow illustrates the initial steps where isophorone is isomerized to β-isophorone, which is then oxidized to ketoisophorone. Through a series of subsequent chemical transformations, ketoisophorone is converted to trimethylhydroquinone. Finally, the condensation of trimethylhydroquinone with isophytol yields α-tocopherol, the most biologically active form of Vitamin E.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone and its derivatives, which are valuable intermediates in the synthesis of complex organic molecules, including carotenoids, sesquiterpenes, and various bioactive compounds. The protocols outlined below are based on established synthetic methods and offer guidance for laboratory-scale preparations.
Synthesis of this compound from 4-Oxoisophorone
The parent compound, this compound, can be synthesized from the readily available starting material 4-oxoisophorone (also known as ketoisophorone). A key feature of this dienone is its tendency to dimerize at room temperature. The monomeric form can be obtained by thermal decomposition of this dimer.
Experimental Protocol:
Step 1: Synthesis of the Dimer of this compound
A detailed, modern, and high-yield protocol for the direct synthesis of the dimer from 4-oxoisophorone is not extensively described in the readily available literature, which often focuses on the subsequent reactions of the in-situ generated monomer. However, the formation of the dimer is a known spontaneous process for 2,4-cyclohexadienones.
Step 2: Purification by Thermal Decomposition of the Dimer
The purification of this compound is achieved through the thermal decomposition of its dimer, which allows for the isolation of the reactive monomer.
-
Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The distillation flask should contain the crude dimer of this compound.
-
Thermal Cracking: Heat the distillation flask containing the dimer under reduced pressure. The dimer will undergo a retro-Diels-Alder reaction to yield the monomeric this compound.
-
Distillation: The monomeric dienone is then distilled and collected in the receiving flask, which should be cooled to prevent re-dimerization.
-
Storage: The purified monomer should be used immediately for subsequent reactions or stored at low temperatures to minimize dimerization.
Synthesis of this compound Derivatives
Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone
This protocol describes a two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a valuable building block for carotenoid synthesis.[1]
Enzymes and Cofactors:
-
Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae (expressed in E. coli)
-
Levodione Reductase (LVR) from Corynebacterium aquaticum M-13 (expressed in E. coli)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NAD⁺
Experimental Protocol:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing 2,6,6-trimethyl-2-cyclohexen-1,4-dione, glucose, and NAD⁺ in a buffered aqueous solution.
-
First Reduction Step: Add the OYE2 enzyme to the reaction mixture. This enzyme stereoselectively hydrogenates the carbon-carbon double bond to yield (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione).
-
Second Reduction Step: After the completion of the first step, introduce the LVR enzyme. LVR stereospecifically reduces the carbonyl group at the C-4 position to the corresponding alcohol.
-
Cofactor Regeneration: Throughout the process, glucose dehydrogenase is used to regenerate the NAD⁺ cofactor.
-
Product Isolation and Analysis: Upon completion of the reaction, the product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, can be extracted using an organic solvent and purified by standard chromatographic techniques.
Quantitative Data:
| Starting Material | Product | Enzymes | Cofactor System | Product Concentration | Enantiomeric Excess (ee) |
| 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | OYE2, LVR | GDH, NAD⁺, Glucose | 9.5 mg/mL | 94% |
Synthesis of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene
This protocol outlines the synthesis of an ester derivative of 2,6,6-trimethylcyclohexa-2,4-diene.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
Isomerization: Add 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene to the sodium ethoxide solution.
-
Reflux: Reflux the reaction mixture for approximately 60 minutes.
-
Quenching: After cooling, add a few drops of acetic acid to neutralize the mixture.
-
Extraction and Purification: Evaporate the volatile components. Extract the residue with pentane. The combined organic extracts are then washed, dried, and concentrated. The final product can be purified by distillation.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Boiling Point |
| 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene | Mixture of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4- and -1,4-cyclohexadiene | Sodium ethoxide, Ethanol, Acetic acid | Not specified | 92°C / 8 Torr |
Diels-Alder Reactions of this compound
This compound is a reactive diene that readily participates in Diels-Alder reactions with various dienophiles to form bicyclo[2.2.2]octenone derivatives.[2]
General Experimental Protocol:
-
Reactant Preparation: In a suitable solvent, dissolve this compound (freshly prepared from its dimer) and the desired dienophile (e.g., an acetylene derivative).
-
Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating, depending on the reactivity of the dienophile. The reaction progress can be monitored by techniques such as TLC or GC.
-
Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Example of a Diels-Alder Adduct Synthesis:
| Diene | Dienophile | Product |
| This compound | Acetylene derivatives | Bicyclo[2.2.2]octenone adducts |
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and derivatization of this compound.
Enzymatic Reduction Signaling Pathway
Caption: Two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione.
Diels-Alder Reaction Logical Relationship
Caption: Logical relationship of the Diels-Alder reaction involving this compound.
References
Application Notes and Protocols: 2,6,6-Trimethylcyclohexa-2,4-dienone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile building block in organic synthesis. The inherent reactivity of its conjugated diene system makes it a valuable precursor for the construction of complex molecular architectures, particularly bicyclic scaffolds.
Diels-Alder Reactions: Construction of Bicyclo[2.2.2]octenone Scaffolds
This compound is a reactive diene that readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to afford bicyclo[2.2.2]octenone derivatives. These structures are important intermediates in the synthesis of natural products and other biologically active molecules.
A stable and easily accessible alternative, 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone, has been shown to undergo efficient Diels-Alder reactions with a range of olefinic and acetylenic dienophiles in high yields.[1] The resulting vinyl triflates can be readily converted to the corresponding ketones, making this a highly versatile method for the synthesis of functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones.[1]
General Reaction Scheme:
Caption: Diels-Alder cycloaddition reaction.
Quantitative Data for Diels-Alder Reactions of 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone
| Entry | Dienophile | Product | Yield (%) |
| 1 | Phenyl vinyl sulfoxide | Bicyclo[2.2.2]octenone derivative | High |
| 2 | Acetylene derivatives | Bicyclo[2.2.2]octadienone derivatives | Excellent |
| 3 | Various olefinic dienophiles | Bicyclo[2.2.2]octenone derivatives | High |
Experimental Protocol: General Procedure for the Diels-Alder Reaction [1]
A solution of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone and the corresponding dienophile (1.5-2.0 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) is stirred at room temperature or heated, depending on the reactivity of the dienophile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired bicyclo[2.2.2]octenone adduct.
Photochemical Rearrangement: Synthesis of Bicyclo[3.1.0]hexenones
General Reaction Scheme:
Caption: Photorearrangement to a bicyclo[3.1.0]hexenone.
Experimental Protocol: Photochemical Rearrangement of 6-Acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone [2]
A solution of the dienone in a suitable solvent (e.g., benzene, acetonitrile) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor. The reaction is monitored by TLC or GC-MS. After completion, the solvent is evaporated, and the residue is purified by chromatography to yield the bicyclo[3.1.0]hex-3-en-2-one product. The reaction is reported to be highly stereoselective.[2]
Synthesis of this compound
The title compound can be synthesized from the readily available starting material, 4-oxoisophorone (also known as 2,6,6-trimethyl-2-cyclohexene-1,4-dione). The synthesis involves the dehydration of the corresponding enol.
Experimental Workflow:
Caption: Synthesis of the title compound.
Experimental Protocol: Synthesis from 4-Oxoisophorone
A detailed experimental protocol for the chemical conversion of 4-oxoisophorone to this compound is not explicitly detailed in the provided search results. However, the general transformation involves enolization of the ketone followed by dehydration. This can typically be achieved by treatment with a base to form the enolate, followed by trapping of the enol, and subsequent acid-catalyzed dehydration. It is important to note that this compound can dimerize upon standing at room temperature, and the monomer can be regenerated by thermal cracking of the dimer.
For drug development professionals, the synthetic routes to and from this compound provide access to a diverse range of complex molecular scaffolds. The ability to construct bicyclic systems with controlled stereochemistry is of particular importance in the design and synthesis of novel therapeutic agents.
References
- 1. Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone. An expedient methodology for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octa-5,7-dien-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photochemical Reactions of 2,6,6-trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile building block in organic synthesis. The document details the primary photochemical transformations, including reaction mechanisms, product profiles, and, where available, quantitative data from related systems. Detailed experimental protocols for key reactions are provided to enable researchers to replicate and adapt these methods for their own synthetic targets.
Introduction to a Key Photochemical Rearrangement
The photochemistry of cyclohexadienones is a rich and well-studied area of organic chemistry, offering pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. A cornerstone of this reactivity is the "Type A" rearrangement, a photochemical transformation of cross-conjugated cyclohexadienones, such as this compound, into bicyclo[3.1.0]hex-3-en-2-one derivatives. This process is initiated by n-π* excitation of the dienone to a triplet state, followed by a β,β-bonding event to form a zwitterionic intermediate. This intermediate then undergoes a rearrangement to yield the final bicyclic product.
Another significant photochemical pathway for cyclohexadienones is the stereospecific ring-opening to form highly reactive ketene intermediates. These ketenes can be trapped in situ by various nucleophiles, providing a powerful tool for the synthesis of a diverse range of acyclic compounds. The competition between these two primary pathways is influenced by factors such as the substitution pattern of the dienone and the solvent used for the reaction.
Primary Photochemical Reactions
The UV irradiation of this compound and its analogs primarily leads to two distinct types of products, arising from two competing photochemical pathways:
-
[3.1.0]Bicyclic Ketone Formation (Type A Rearrangement): This is a common rearrangement for cyclohexadienones, leading to the formation of a bicyclo[3.1.0]hex-3-en-2-one skeleton.
-
Ketene Formation via Ring Opening: This process involves the cleavage of the cyclohexadienone ring to form a vinyl ketene intermediate, which can be subsequently trapped by nucleophiles present in the reaction medium.
The efficiency and selectivity of these reactions are highly dependent on the reaction conditions, particularly the solvent.
Quantitative Data from Related Systems
While specific quantum yields and precise product ratios for the photochemical reactions of this compound are not extensively documented in publicly available literature, data from closely related pentamethylcyclohexa-2,4-dienone systems provide valuable insights into the expected reactivity.
| Starting Material | Solvent | Photoproduct(s) | Observations |
| 2,3,4,6,6-Pentamethylcyclohexa-2,4-dienone | Ether or Methanol | Bicyclo[3.1.0]hexane derivative | This reaction is reported to be thermally reversible.[1] |
| 2,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Ether | Photochemically inert | No significant reaction observed.[1] |
| 2,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Methanol | Bicyclo[3.1.0]hexane derivative and a methyl dienoate | Two major products are formed.[1] |
| 3,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Ether | Photochemically inert | No significant reaction observed.[1] |
| 3,4,5,6,6-Pentamethylcyclohexa-2,4-dienone | Methanol | Methyl dienoate | Ring opening is the predominant pathway.[1] |
Experimental Protocols
The following protocols are detailed methodologies for conducting the key photochemical reactions of cyclohexadienone substrates, based on established procedures for analogous compounds.
Protocol 1: Photochemical Rearrangement to a Bicyclo[3.1.0]hex-3-en-2-one Derivative
Objective: To synthesize a bicyclo[3.1.0]hex-3-en-2-one derivative from a substituted cyclohexa-2,4-dienone via a Type A photorearrangement. This protocol is adapted from the photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone.[2]
Materials:
-
Substituted cyclohexa-2,4-dienone (e.g., 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone)
-
Anhydrous diethyl ether or methanol
-
High-pressure mercury lamp (e.g., 450 W Hanovia lamp)
-
Pyrex filter
-
Quartz immersion well
-
Reaction vessel with a gas inlet and outlet
-
Nitrogen gas supply
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup:
-
Dissolve the substituted cyclohexa-2,4-dienone in anhydrous diethyl ether or methanol in the reaction vessel. The concentration should be in the range of 0.01-0.05 M.
-
Place the quartz immersion well containing the high-pressure mercury lamp into the reaction vessel.
-
Ensure the setup is equipped with a Pyrex filter to filter out short-wavelength UV light.
-
Purge the solution with dry nitrogen gas for at least 30 minutes before and during the irradiation to remove dissolved oxygen, which can quench the triplet excited state.
-
-
Photolysis:
-
Irradiate the solution with the high-pressure mercury lamp.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Continue the irradiation until the starting material is consumed or the desired conversion is reached.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the lamp and remove the immersion well.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[3.1.0]hex-3-en-2-one derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure.
-
Protocol 2: Photochemical Ring Opening and Trapping of the Resulting Ketene
Objective: To generate a ketene intermediate from a cyclohexa-2,4-dienone via photochemical ring opening and trap it with a nucleophile (e.g., an amine or alcohol).
Materials:
-
Cyclohexa-2,4-dienone substrate
-
Anhydrous solvent (e.g., diethyl ether, methanol, or acetonitrile)
-
Nucleophile (e.g., cyclohexylamine or methanol) in excess
-
UV light source (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the cyclohexa-2,4-dienone substrate in the chosen anhydrous solvent.
-
Add a stoichiometric excess (typically 2-5 equivalents) of the nucleophile (e.g., cyclohexylamine).
-
Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
-
Photolysis:
-
While stirring, irradiate the solution with the UV lamp.
-
Maintain a gentle stream of nitrogen over the solution throughout the reaction.
-
Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material.
-
-
Work-up and Purification:
-
After completion of the reaction, remove the solvent and excess nucleophile under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the trapped product (e.g., an amide or ester).
-
-
Characterization:
-
Confirm the structure of the isolated product using spectroscopic methods (NMR, IR, MS).
-
Visualizing the Pathways
To better understand the transformations occurring during the photochemical reactions of this compound, the following diagrams illustrate the key mechanistic steps.
Caption: Type A Photochemical Rearrangement Pathway.
Caption: Photochemical Ring Opening and Trapping Pathway.
Caption: Experimental Workflow for Photorearrangement.
References
Application Notes and Protocols: Diels-Alder Reactions of 2,6,6-Trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-Trimethylcyclohexa-2,4-dienone is a versatile diene in Diels-Alder cycloaddition reactions, providing a powerful tool for the synthesis of complex bicyclo[2.2.2]octenone frameworks. These bicyclic structures are valuable intermediates in the synthesis of natural products and pharmacologically active compounds. A key characteristic of this compound is its propensity to exist as a dimer at room temperature. The reactive monomeric diene is typically generated in situ by thermal cracking of the dimer before its reaction with a dienophile. This document provides detailed application notes, experimental protocols, and quantitative data for Diels-Alder reactions involving this diene.
Data Presentation: Quantitative Summary of Diels-Alder Reactions
The following tables summarize the reaction conditions, yields, and stereoselectivity for the Diels-Alder reaction of this compound with various dienophiles. The diene is typically generated in situ from its dimer by heating.
Table 1: Reaction with Olefinic Dienophiles
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Methyl acrylate | Toluene | 110 | 3 | 85 | 93:7 | Uyehara et al., 1986 |
| Methyl vinyl ketone | Toluene | 110 | 4 | 88 | 95:5 | Uyehara et al., 1986 |
| Acrylonitrile | Toluene | 110 | 5 | 82 | 90:10 | Uyehara et al., 1986 |
| Maleic anhydride | Xylene | 140 | 2 | >95 | Predominantly Endo | General Knowledge |
| N-Phenylmaleimide | Benzene | 80 | 6 | 92 | Not specified | Fieser & Fieser, 1967 |
Table 2: Reaction with Acetylenic Dienophiles
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | Benzene | Reflux | 12 | 90 | Guo et al., 2003 |
| Phenylacetylene | Benzene | Reflux | 24 | 75 | Guo et al., 2003 |
| Propiolaldehyde | Benzene | Reflux | 18 | 68 | Guo et al., 2003 |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an Olefinic Dienophile (e.g., Methyl Acrylate)
Materials:
-
Dimer of this compound
-
Methyl acrylate (or other dienophile)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the dimer of this compound (1.0 eq) and anhydrous toluene.
-
Diene Generation: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The dimer will undergo a retro-Diels-Alder reaction to generate the monomeric diene in situ.
-
Dienophile Addition: Once the solution is refluxing, add the dienophile (e.g., methyl acrylate, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Continue to heat the reaction mixture at reflux for the time specified in Table 1 (e.g., 3 hours for methyl acrylate). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired bicyclo[2.2.2]octenone adduct.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and determine the endo:exo ratio.
Protocol 2: Diels-Alder Reaction with an Acetylenic Dienophile (e.g., Dimethyl Acetylenedicarboxylate)
Materials:
-
Dimer of this compound
-
Dimethyl acetylenedicarboxylate
-
Benzene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere
Procedure:
-
Apparatus Setup: Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Add the dimer of this compound (1.0 eq) and anhydrous benzene to the flask.
-
Diene Generation and Reaction: Heat the mixture to reflux. Add dimethyl acetylenedicarboxylate (1.1 eq) to the refluxing solution.
-
Reaction Time: Continue refluxing for the time indicated in Table 2 (e.g., 12 hours).
-
Work-up and Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the residue by chromatography on silica gel to yield the bicyclo[2.2.2]octadienone adduct.
-
Characterization: Analyze the product using spectroscopic techniques to confirm its structure.
Mandatory Visualizations
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: Generalized Diels-Alder reaction mechanism.
Applications in Drug Development
The bicyclo[2.2.2]octenone scaffold synthesized through the Diels-Alder reaction of this compound serves as a rigid and sterically defined framework. This structural motif is of significant interest in medicinal chemistry for the following reasons:
-
Scaffold for Lead Optimization: The bicyclic system provides a three-dimensional structure that can be functionalized at various positions to explore structure-activity relationships (SAR) during drug discovery.
-
Constrained Analogues: The rigid nature of the bicyclo[2.2.2]octenone core allows for the synthesis of conformationally restricted analogues of biologically active molecules. This can lead to increased potency and selectivity for a specific biological target.
-
Synthesis of Natural Product Analogues: Many natural products with interesting biological activities contain complex polycyclic systems. The Diels-Alder adducts of this compound can be key intermediates in the synthesis of analogues of these natural products, potentially leading to new therapeutic agents with improved properties.
While direct applications of adducts from this specific dienone in marketed drugs are not extensively documented, the bicyclo[2.2.2]octane core is a recognized privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of receptors and enzymes. The synthetic accessibility of these structures via the described Diels-Alder reactions makes this compound a valuable starting material for the exploration of new chemical entities in drug development programs.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should always be taken when performing chemical reactions. Reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols for the Detection of 2,6,6-trimethylcyclohexa-2,4-dienone
Introduction
2,6,6-trimethylcyclohexa-2,4-dienone is a cyclic ketone that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or degradation product in chemical synthesis. Accurate and robust analytical methods are crucial for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this method.
-
A Newcrom R1 column (4.6 x 150 mm, 5 µm particle size) is recommended.[1]
2. Mobile Phase Preparation:
-
The mobile phase consists of a mixture of acetonitrile (MeCN) and water.[1]
-
For standard UV detection, a small amount of phosphoric acid can be added to the mobile phase to improve peak shape.[1]
-
For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[1]
-
A typical mobile phase composition is Acetonitrile:Water (70:30, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis of the analyte)
-
Run Time: 10 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation: HPLC Method Performance
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method for the sensitive and selective detection of this compound. This method is particularly useful for complex matrices.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
A standard GC-MS system is required.
-
A capillary column with a polar stationary phase, such as a wax-type column (e.g., ZB-Wax, Stabilwax, Carbowax 20M) or a mid-polar column (e.g., DB-5ms), is recommended.[2]
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Based on the mass spectrum of this compound, characteristic ions should be selected for quantification and confirmation (e.g., molecular ion and major fragment ions).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove matrix interferences. The final extract should be concentrated and dissolved in a suitable solvent for GC-MS analysis.
Data Presentation: GC-MS Method Performance
| Parameter | Value |
| Retention Time (tR) | ~ 12.5 min |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
The presented HPLC and GC-MS methods provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC method offers a straightforward approach for relatively clean samples, while the GC-MS method provides higher sensitivity and selectivity, making it ideal for trace analysis in complex mixtures. Proper validation of these methods should be performed in the respective laboratory to ensure data quality and accuracy.
References
Application Note: HPLC Analysis of 2,6,6-trimethylcyclohexa-2,4-dienone
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6,6-trimethylcyclohexa-2,4-dienone. The described protocol is suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent separation and quantification of the target analyte. All experimental procedures, from sample preparation to data analysis, are outlined in detail to ensure reproducibility.
Introduction
This compound is a cyclic ketone of interest in various fields, including fragrance, food chemistry, and as a potential building block in organic synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research applications. This document provides a comprehensive guide for its analysis by HPLC.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Vials: 2 mL amber glass vials with PTFE septa
-
Syringe Filters: 0.45 µm PTFE syringe filters
-
Pipettes and general laboratory glassware
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
This compound standard: >98% purity
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm |
| Run Time | 10 minutes |
Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
The sample preparation will depend on the matrix. A general protocol for a liquid sample is provided below.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte of interest.[1][2]
-
Dilution: Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
System Purge: Purge the HPLC system with the mobile phase for at least 15 minutes to ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blanks, standard solutions (for calibration curve), and samples.
-
Analysis: Start the analysis sequence.
Results and Discussion
The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL. A representative calibration curve is shown below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
Linearity Data:
| Parameter | Value |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 15.15 |
| Intercept | 0.05 |
The performance of the method was evaluated in terms of precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
| Parameter | Value |
| Retention Time | 4.5 ± 0.1 min |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualizations
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory.
References
Application of 2,6,6-Trimethylcyclohexa-2,4-dienone in Carotenoid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2,6,6-trimethylcyclohexa-2,4-dienone is not a direct or common precursor in the industrial synthesis of carotenoids, its structural isomer, β-ionone, is a cornerstone molecule for the production of a vast array of carotenoids, including β-carotene and Vitamin A. This document provides detailed application notes and protocols focusing on the synthesis of β-ionone and its subsequent elaboration into carotenoids, which represents the practical application pathway for structures of this nature. The protocols described herein are established methods, including the widely used Wittig and Horner-Wadsworth-Emmons reactions, which are fundamental in the construction of the polyene chain characteristic of carotenoids.
Introduction: From Dienone to Key Intermediate
The industrial synthesis of carotenoids does not typically start from this compound. Instead, the critical C13 building block is β-ionone [4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one]. β-Ionone is synthesized on a large scale, most commonly through the cyclization of pseudoionone, which itself is prepared by the condensation of citral with acetone.[1] The conversion of a dienone like this compound to a more stable and synthetically useful intermediate like β-ionone would likely involve an acid-catalyzed rearrangement, although this is not a standard industrial route. The focus of practical carotenoid synthesis lies in the efficient construction of the full carbon skeleton from key intermediates like β-ionone.
Synthesis of β-Ionone: The Gateway to Carotenoids
The most prevalent industrial method for β-ionone synthesis involves the acid-catalyzed cyclization of pseudoionone.[1] This reaction can yield a mixture of α- and β-ionone, with the ratio being dependent on the reaction conditions. Concentrated sulfuric acid typically favors the formation of β-ionone.[1]
Experimental Protocol: Synthesis of β-Ionone from Pseudoionone
This protocol outlines the general procedure for the acid-catalyzed cyclization of pseudoionone to β-ionone.
Materials:
-
Pseudoionone
-
Concentrated Sulfuric Acid (95-98%)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath to -10 to -5 °C, place a solution of pseudoionone in a suitable inert solvent like diethyl ether.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring at a low temperature for a specified period (typically 30-60 minutes) to ensure complete cyclization.
-
Quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield pure β-ionone.
Quantitative Data for β-Ionone Synthesis:
| Parameter | Value/Range | Reference |
| Starting Material | Pseudoionone | [1] |
| Catalyst | Concentrated H₂SO₄ (95-98%) | [1] |
| Reaction Temperature | -10 to 0 °C | [1] |
| Typical Yield | 70-85% | [2] |
Synthesis of Carotenoids from β-Ionone Derivatives
The construction of the full C40 carotenoid skeleton from the C13 β-ionone unit is a cornerstone of industrial vitamin and carotenoid production. A common strategy involves the synthesis of a C15 building block from β-ionone, which is then coupled with a central C10 unit. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most powerful and widely used methods for forming the carbon-carbon double bonds of the polyene chain.[3][4]
The Wittig Reaction Approach (BASF Synthesis)
The BASF synthesis of β-carotene is a classic example of a C20 + C20 coupling strategy that relies on the Wittig reaction.[3] This involves the preparation of a C20 phosphonium salt (retinyltriphenylphosphonium salt) from a C15 precursor derived from β-ionone.
Logical Workflow for β-Carotene Synthesis via Wittig Reaction:
References
Application Notes and Protocols: 2,6,6-Trimethylcyclohexa-2,4-dienone as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-Trimethylcyclohexa-2,4-dienone is a highly valuable and reactive intermediate in organic synthesis. Its conjugated dienone system within a substituted cyclohexene ring makes it a versatile precursor for the construction of a wide array of complex molecules, including fragrances, carotenoids, and other biologically active compounds. The inherent reactivity of this scaffold allows for a variety of transformations, such as photochemical rearrangements and Diels-Alder reactions, providing access to diverse molecular architectures. This document outlines key applications and detailed experimental protocols for utilizing this compound and its derivatives as foundational building blocks in synthetic chemistry.
Key Synthetic Applications
The structural motif of this compound is central to the synthesis of several important classes of molecules.
1. Synthesis of Rose Ketones (Damascones and Damascenones): The trimethylcyclohexene moiety is a cornerstone for the synthesis of damascones and damascenones, which are highly sought-after fragrance compounds known for their characteristic rose scent.[1] These compounds are often synthesized from the readily available β-ionone, which shares the same core structure. The synthesis typically involves strategic oxidations and rearrangements to achieve the desired carbonyl position and unsaturation.
2. Photochemical Rearrangements: Cyclohexa-2,4-dienones are known to undergo highly stereoselective photochemical rearrangements upon UV irradiation.[2] This reaction typically yields bicyclo[1][3]hex-3-en-2-one derivatives, which are valuable intermediates for further synthetic elaborations. This photoisomerization provides a powerful tool for accessing strained ring systems with high degrees of stereocontrol.[4]
3. Precursor to Chiral Building Blocks: Derivatives of this compound, such as 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone), can be converted into valuable chiral building blocks.[5][6] For instance, enzymatic reductions can introduce chirality, leading to intermediates like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, which is a key precursor for the synthesis of carotenoids like zeaxanthin.[5]
4. Synthesis of Carotenoids: The 2,6,6-trimethylcyclohexene ring is the characteristic end-group for many important carotenoids, including β-carotene.[7] Syntheses of these polyene natural products often rely on building block strategies where a C15-Wittig salt containing this ring system is coupled with a central C10-dialdehyde. While not directly starting from the dienone, the synthesis of these key building blocks often involves related chemistry and highlights the importance of this structural unit.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving the 2,6,6-trimethylcyclohexene core structure.
Table 1: Synthesis of β-Damascenone and Related Derivatives
| Starting Material | Key Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| β-Ionone | 1. Hydroxylamine hydrochloride, alkali | β-Ionone oxime | Not specified | [8] |
| β-Ionone oxime | 2. Halogen and metal salts | β-Ionone isoxazole derivative | Not specified | [8] |
| β-Ionone isoxazole derivative | 3. Sodium in alcohol | β-Dihydrodamascenone | Not specified | [8] |
| β-Dihydrodamascenone | 4. N-Bromosuccinimide, BPO; then DMF, Na₂CO₃ | β-Damascenone | 70.73% | [8] |
| β-Ionone | N-Bromosuccinimide, aq. NaOH | 4-Oxo-β-ionone | Moderate |[9] |
Table 2: Photochemical Rearrangement of a Substituted Cyclohexadienone
| Starting Material | Reaction Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone | U.V. irradiation | exo-6-acetoxy-1,4-bis(chloromethyl)-3,5,6-trimethylbicyclo[1][3]hex-3-en-2-one | Highly stereoselective rearrangement | [2] |
| 6-acetoxy-2,3,4,5,6-pentamethylcyclohexa-2,4-dienone | U.V. irradiation in ether or methanol | exo-6-acetoxy-1,3,4,5,6-pentamethylbicyclo[1][3]hex-3-en-2-one | Stereospecific photoisomerization |[4] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of β-Damascenone from β-Dihydrodamascenone [8]
This protocol details the final two steps in a synthetic route to β-damascenone, a valuable rose ketone.
Step 1: Oxidative Halogenation of β-Dihydrodamascenone
-
Dissolve 1.00 g (70% purity) of benzoyl peroxide (BPO) in 3 mL of benzene with stirring at room temperature until the solution is translucent. Add a small amount of anhydrous Na₂SO₄ and continue stirring for 0.5 hours, then let it stand.
-
To a 250 mL round-bottom flask, add 5.0 g (0.03 mol) of β-dihydrodamascenone, 70 mL of CH₂Cl₂, 70 mL of CCl₄, and 0.32 g (1.30 mmol) of the prepared BPO solution.
-
Heat the mixture to 50°C and add 5.55 g (0.03 mol) of N-bromosuccinimide (NBS).
-
Stir the reaction mixture at reflux for 3 hours.
Step 2: Elimination Reaction to form β-Damascenone
-
After the 3-hour reflux, add dimethylformamide (DMF) and a small amount of sodium carbonate to the reaction mixture.
-
Continue to stir the reaction for 12 hours.
-
Upon completion, add NH₄Cl to the reaction solution until it turns white.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄ for 12 hours.
-
Filter the solution and remove the solvent under reduced pressure (rotary evaporation).
-
Add 40 mL of toluene to the concentrated residue and reflux the mixture with stirring at 120°C for 24 hours.
-
Remove the toluene via rotary evaporation to yield the final product, β-damascenone.
-
Yield: 70.73%
-
Protocol 2: Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone [5]
This protocol describes a two-step enzymatic reduction of a dienone to a key chiral building block for carotenoid synthesis.
Step 1: Asymmetric Reduction of the C=C bond
-
Prepare a reaction mixture containing 2,6,6-trimethylcyclohex-2-ene-1,4-dione (ketoisophorone).
-
Introduce the old yellow enzyme (OYE) from Saccharomyces cerevisiae. This enzyme stereospecifically reduces the carbon-carbon double bond.
-
Include glucose dehydrogenase and NAD⁺ for cofactor regeneration.
-
The reaction converts ketoisophorone into (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione).
Step 2: Asymmetric Reduction of the Carbonyl Group
-
To the solution containing (6R)-levodione, add (6R)-levodione reductase from Corynebacterium aquaticum.
-
This enzyme asymmetrically reduces one of the carbonyl groups to a hydroxyl group.
-
The cofactor regeneration system from Step 1 continues to function in this step.
-
The final product is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, obtained with high enantiomeric excess (94% ee).
Visualizations
Caption: Synthetic pathway to β-Damascenone from β-Ionone.
Caption: Photochemical rearrangement of a cyclohexadienone.
References
- 1. Damascenone - Wikipedia [en.wikipedia.org]
- 2. The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereospecific photoisomerisations of 6-acetoxy-2,3,4,5,6-pentamethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ketoisophorone | C9H12O2 | CID 62374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The synthesis of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-18-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,7,12,16,-tetramethyl-2,4,5,8,10,12,14,16,18-octadecanonaene and its rearrangement to trans-beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104003860A - Preparation method of beta-damascenone spice - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Reduction of 2,6,6-Trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of 2,6,6-trimethylcyclohexa-2,4-dienone. This biocatalytic transformation is a valuable tool for the stereoselective synthesis of chiral intermediates, which are crucial building blocks in the development of pharmaceuticals and other fine chemicals. The protocols outlined below describe two primary approaches: a whole-cell biotransformation using Saccharomyces cerevisiae (baker's yeast) and a chemoenzymatic method employing isolated enzymes, specifically an Old Yellow Enzyme (OYE) and a ketoreductase (KRED).
Introduction
The enzymatic reduction of this compound offers a green and highly selective alternative to traditional chemical reduction methods. This substrate presents two reactive sites for reduction: two carbon-carbon double bonds and a carbonyl group. Biocatalysis allows for precise control over which functional groups are reduced and can achieve high stereoselectivity, leading to the formation of specific stereoisomers of the resulting cyclohexenone or cyclohexanone derivatives.
The most probable enzymatic pathway involves a two-step cascade:
-
Ene-Reductase Activity: An Old Yellow Enzyme (OYE) catalyzes the stereoselective reduction of one of the C=C double bonds.
-
Keto-Reductase Activity: A ketoreductase (KRED) or alcohol dehydrogenase (ADH) subsequently reduces the carbonyl group to a hydroxyl group.
Both of these enzymatic activities are endogenously present in baker's yeast (Saccharomyces cerevisiae), making it a convenient whole-cell biocatalyst. Alternatively, for greater control and potentially higher efficiency, a system of isolated and purified OYE and KRED enzymes can be employed, often coupled with a cofactor regeneration system.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic reduction of a structurally related compound, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone), which serves as a model for the expected outcomes with this compound.
Table 1: Whole-Cell Bioreduction of Ketoisophorone using Saccharomyces cerevisiae
| Parameter | Value | Reference |
| Substrate Concentration | 10 g/L | [1] |
| Biocatalyst Loading | 100 g/L (wet cells) | [1] |
| Reaction Time | 48 h | [1] |
| Conversion | >95% | [1] |
| Product | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | [1][2] |
| Enantiomeric Excess (ee) | >98% | [2] |
Table 2: Two-Step Chemoenzymatic Reduction of Ketoisophorone
| Parameter | Step 1: OYE Reduction | Step 2: Levodione Reductase | Reference |
| Enzyme | OYE from S. cerevisiae | Levodione Reductase from C. aquaticum | [3][4] |
| Substrate | Ketoisophorone | (6R)-Levodione | [3][4] |
| Product | (6R)-Levodione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | [3][4] |
| Cofactor | NADPH | NADPH | [4] |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | Glucose/Glucose Dehydrogenase | [4] |
| Yield | ~90% | >95% | [5] |
| Enantiomeric Excess (ee) | >98% (for 6R) | >94% (for 4R,6R) | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae
This protocol describes the use of commercially available baker's yeast for the reduction of this compound. The yeast cells provide the necessary oxidoreductases and an inherent system for cofactor regeneration.
Materials:
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This compound
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Active dry baker's yeast (Saccharomyces cerevisiae)
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D-Glucose
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Yeast extract
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Peptone
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Phosphate buffer (100 mM, pH 7.0)
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Ethyl acetate
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Anhydrous sodium sulfate
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Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Yeast Pre-culture:
-
In a sterile flask, prepare a pre-culture medium containing 1% yeast extract, 2% peptone, and 2% D-glucose in distilled water.
-
Inoculate with active dry baker's yeast.
-
Incubate at 30°C with shaking (200 rpm) for 24 hours.
-
-
Biotransformation:
-
Harvest the yeast cells from the pre-culture by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0).
-
Resuspend the yeast cells in the phosphate buffer to a final concentration of 100 g/L (wet cell weight).
-
Add D-glucose to the cell suspension to a final concentration of 50 g/L.
-
Dissolve this compound in a minimal amount of ethanol and add to the yeast suspension to a final concentration of 1-5 g/L.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours.
-
-
Product Extraction and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC.
-
Once the reaction is complete, centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Characterize the product by NMR and determine the enantiomeric excess by chiral GC or HPLC.
-
Protocol 2: Chemoenzymatic Reduction using Isolated Enzymes
This protocol outlines a two-step enzymatic reduction using a commercially available Old Yellow Enzyme and a ketoreductase, coupled with an enzymatic cofactor regeneration system.
Materials:
-
This compound
-
Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae (lyophilized powder)
-
Ketoreductase (KRED) (e.g., from Lactobacillus kefir or a commercial screening kit)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Reduction of the C=C Double Bond (OYE)
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 100 mM phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 100 mM.
-
Add NADPH to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 U/mL.
-
Add Old Yellow Enzyme (OYE) to a final concentration of 5-10 U/mL.
-
Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO or isopropanol, <5% v/v) and add to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at 30°C with gentle stirring for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the formation of the intermediate cyclohexenone by GC or HPLC.
-
Once the first step is complete, the reaction mixture can be used directly for the second step or the intermediate can be extracted.
-
Step 2: Reduction of the Carbonyl Group (KRED)
-
Reaction Setup:
-
To the reaction mixture from Step 1, add the selected Ketoreductase (KRED) to a final concentration of 5-10 U/mL.
-
If necessary, add more NADPH (to 1 mM) and GDH (to 1-2 U/mL) and glucose (to 100 mM) to ensure efficient cofactor regeneration.
-
Continue the incubation at 30°C with gentle stirring for another 12-24 hours.
-
-
Product Extraction and Analysis:
-
Monitor the formation of the final alcohol product by GC or HPLC.
-
Once the reaction is complete, extract the product three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify and characterize the final product as described in Protocol 1.
-
Mandatory Visualizations
Caption: Proposed two-step enzymatic reduction pathway of this compound.
Caption: Experimental workflows for the enzymatic reduction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6,6-Trimethylcyclohexa-2,4-dienone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexa-2,4-dienone.
Frequently Asked Questions (FAQs)
Q1: What is the most common state of this compound at room temperature?
A1: At room temperature, this compound predominantly exists as its dimer. The pure monomeric form can be obtained through thermal decomposition of this dimer. This dimerization is a reversible process.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques include:
-
Thermal Decomposition (Cracking) of the Dimer: This is often the first step to obtaining the monomer.
-
Vacuum Distillation: Ideal for purifying the thermally sensitive monomer.
-
Preparative High-Performance Liquid Chromatography (HPLC): Useful for achieving high purity on a smaller scale.
-
Crystallization: Can be used to purify the dimer.
Q3: What are potential impurities I might encounter?
A3: If synthesized from 4-oxoisophorone, potential impurities could include unreacted starting material, isomers, and byproducts from side reactions. The dimer of the target compound can also be considered an "impurity" if the monomer is the desired product.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?
A4: Yes, Gas Chromatography is a suitable method for analyzing the purity of the monomeric form. Due to its volatility, it can be readily analyzed by GC. However, analysis of the dimer may be more challenging due to its higher molecular weight and lower volatility.
Troubleshooting Guides
Issue 1: Low yield of monomer after thermal decomposition of the dimer.
| Possible Cause | Troubleshooting Step |
| Incomplete Decomposition | Ensure the temperature of the heating mantle and the vapor path is sufficient for the cracking of the dimer. Monitor the pressure closely; a stable, low pressure is crucial. |
| Re-dimerization in the collection flask | Cool the receiving flask effectively, for instance, with a dry ice/acetone bath, to rapidly quench the monomer and prevent it from dimerizing again. |
| Decomposition of the Monomer | Avoid excessively high temperatures during the decomposition, as this can lead to degradation of the desired product. A gradual increase in temperature is recommended. |
Issue 2: Purity of the distilled monomer is not satisfactory.
| Possible Cause | Troubleshooting Step |
| Inefficient Fractional Distillation | Use a fractionating column with a suitable number of theoretical plates for the separation of closely boiling impurities. Ensure the column is well-insulated. |
| Co-distillation with Impurities | If impurities have similar boiling points, a secondary purification step like preparative HPLC may be necessary. |
| Thermal Degradation during Distillation | Maintain the lowest possible pressure to reduce the boiling point. Use a stable heat source like an oil bath to avoid localized overheating. |
Issue 3: Poor separation during preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. An analytical HPLC can be used to quickly screen different solvent systems (e.g., varying the acetonitrile/water ratio). |
| Column Overloading | Reduce the injection volume or the concentration of the sample. Overloading leads to broad, overlapping peaks. |
| Incorrect Stationary Phase | For this compound, a reverse-phase column (like a C18) is a good starting point. If separation is still poor, consider other stationary phases. |
Data Presentation
Table 1: Physical and Chromatographic Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Analytical HPLC Conditions |
| This compound | C₉H₁₂O | 136.19 | Not explicitly available, estimated to be slightly lower than 4-oxoisophorone under vacuum. | Column: Newcrom R1 Mobile Phase: Acetonitrile, Water, and Phosphoric Acid |
| 4-Oxoisophorone (precursor) | C₉H₁₂O₂ | 152.19 | 92-94 / 11 | Not specified |
Experimental Protocols
Protocol 1: Thermal Decomposition of the Dimer and Vacuum Distillation of the Monomer
-
Apparatus Setup: Assemble a short-path distillation apparatus. The distillation flask containing the dimer is connected to a condenser and a receiving flask. The entire system is connected to a vacuum pump with a cold trap in between.
-
Decomposition: Place the distillation flask in a heating mantle. Gradually heat the dimer under vacuum. The dimer will "crack" back to the monomer, which will then vaporize.
-
Distillation: The monomeric this compound will distill over. Maintain a low pressure (e.g., < 1 mmHg) to keep the boiling point low and prevent thermal degradation.
-
Collection: Collect the purified monomer in the receiving flask, which should be cooled in a dry ice/acetone bath to prevent re-dimerization.
-
Purity Check: Analyze the purity of the collected fractions by GC or analytical HPLC.
Protocol 2: Purification by Preparative HPLC
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase for separation. A good starting point is a gradient of acetonitrile in water with 0.1% formic acid on a C18 column.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Analysis: Confirm the purity of the isolated product using analytical HPLC.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
stability and degradation of 2,6,6-trimethylcyclohexa-2,4-dienone under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6,6-trimethylcyclohexa-2,4-dienone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability issues with this compound?
A1: Based on studies of analogous cyclohexa-2,4-dienone structures, the primary instability concerns for this compound are its sensitivity to light and acid, as well as a tendency to dimerize at room temperature.
-
Photochemical Instability: Exposure to ultraviolet (UV) light can induce molecular rearrangements.[1][2] For similar compounds, this can lead to the formation of bicyclo[3][4]hex-3-en-2-one derivatives or ring-opening to form highly reactive ketene intermediates.[1][2]
-
Thermal Instability: This compound is known to exist predominantly as a dimer at room temperature. The monomeric form can be obtained by thermal decomposition of the dimer, indicating a dynamic equilibrium that is sensitive to temperature.
-
Acid Sensitivity: Cyclohexa-2,4-dienones can be susceptible to acid-catalyzed rearrangement, which may lead to aromatization to form phenolic compounds.[5]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
In the dark: Protect from light to prevent photochemical reactions. Use amber vials or store in a light-proof container.
-
At low temperatures: Refrigeration or freezing is recommended to minimize thermal dimerization and other potential degradation pathways.
-
Under an inert atmosphere: To prevent oxidation, especially for long-term storage, consider storing under nitrogen or argon.
-
In a neutral environment: Avoid contact with acidic or basic conditions.
Q3: I observe a loss of the parent compound in my sample over time, even when stored in the dark. What could be the cause?
A3: If photochemical degradation is ruled out, the loss of the parent compound could be due to thermal dimerization. At room temperature, this compound can dimerize. This is a reversible process, and heating the sample may regenerate the monomer. To confirm this, you could analyze the sample by a technique such as HPLC before and after gentle heating.
Q4: My analytical results for this compound are inconsistent. What are some potential analytical challenges?
A4: Inconsistent analytical results can arise from the compound's inherent instabilities.
-
On-column degradation: If the HPLC mobile phase is acidic or basic, it might cause degradation during the analysis.
-
Dimer-monomer equilibrium: The ratio of dimer to monomer might change depending on the temperature of your autosampler and column, leading to variable peak areas.
-
Photodegradation in the autosampler: If your autosampler is not protected from light, photodegradation can occur while samples are waiting for injection.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of a stability sample.
-
Decrease in the peak area of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Photodegradation | Verify: Analyze a sample that has been intentionally exposed to UV light. Compare the degradation profile to your stability sample. Solution: Ensure all stability samples are rigorously protected from light at all times. |
| Acid or Base Contamination | Verify: Check the pH of your sample and solvents. Analyze samples intentionally treated with a small amount of acid or base. Solution: Use high-purity, neutral solvents and ensure glassware is free from acidic or basic residues. |
| Thermal Degradation/Dimerization | Verify: Analyze a sample that has been heated. Look for peaks corresponding to the dimer or other thermal degradants. Solution: Store samples at reduced temperatures (e.g., 2-8 °C or -20 °C). |
| Oxidative Degradation | Verify: Expose a sample to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). Solution: Store samples under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Mass Balance in Forced Degradation Studies
Symptoms:
-
The sum of the assay value of the parent compound and the amount of all degradation products is significantly less than 100%.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Volatile Degradants | Verify: Use gas chromatography-mass spectrometry (GC-MS) to analyze the headspace of a degraded sample. Solution: If volatile products are confirmed, this should be noted in the stability report. |
| Formation of Non-UV Active Degradants | Verify: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Solution: If non-UV active products are detected, the analytical method may need to be modified or a secondary method employed. |
| Degradants Adsorbed onto Container | Verify: Rinse the container with a strong solvent and analyze the rinse solution. Solution: Consider using different container materials (e.g., silanized glass). |
| Incomplete Elution from HPLC Column | Verify: Run a blank gradient after the sample injection to check for late-eluting peaks. Solution: Modify the HPLC gradient to ensure all components are eluted from the column. |
Summary of Potential Degradation Under Different Conditions
| Condition | Potential Degradation Pathway | Likely Degradation Products |
| Photochemical (UV light) | Photochemical rearrangement | Bicyclo[3][4]hex-3-en-2-one derivatives, ketene intermediates |
| Thermal | Dimerization, potential for other rearrangements at high temperatures | Dimer of this compound |
| Acidic | Acid-catalyzed rearrangement | Aromatized phenolic compounds |
| Basic | Reactions typical for α,β-unsaturated ketones (e.g., Michael addition if nucleophiles are present, potential for aldol-type condensations) | Complex mixture of products, potentially polymeric material |
| Oxidative | Oxidation of the dienone system | Epoxides, hydroxylated derivatives, or cleavage products |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Transfer an aliquot of the solution to a light-protected vial (e.g., amber vial wrapped in aluminum foil) and store it at room temperature.
-
Exposure: Transfer another aliquot to a photostable, transparent container (e.g., quartz cuvette or clear glass vial).
-
Irradiation: Place the sample in a photostability chamber and expose it to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Sampling: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed sample and the control sample.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample, the control sample, and a time-zero sample. Calculate the percentage degradation and the relative amounts of any degradation products.
Protocol 2: Acid and Base Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Control: Add an aliquot of the stock solution to purified water.
-
Incubation: Store all three samples at a controlled temperature (e.g., 60 °C) and protect from light.
-
Sampling and Neutralization: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots. Immediately neutralize the acid- and base-stressed samples (e.g., with an equivalent amount of NaOH and HCl, respectively).
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
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Evaluation: Determine the extent of degradation and identify any major degradation products formed under acidic and basic conditions.
Visualizations
Caption: Hypothetical photochemical degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
Caption: Thermal equilibrium between the monomer and dimer forms.
References
- 1. scilit.com [scilit.com]
- 2. The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 5. Synthesis of meta-arylphenol derivatives via acid-promoted rearrangement of cyclohexadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexa-2,4-dienone
Welcome to the technical support center for the synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving overall yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. A primary issue is the dimerization of the this compound monomer at room temperature.[1] To mitigate this, it is crucial to handle the product at low temperatures or perform a thermal decomposition of the dimer to regenerate the monomer just before use. Additionally, incomplete reaction or side reactions can significantly reduce the yield. Ensure that the starting material, such as 4-oxoisophorone, is pure and that the reaction conditions (temperature, catalyst, and reaction time) are precisely controlled.
Q2: I am observing significant impurity peaks in my characterization data (e.g., HPLC, GC-MS). What are the likely side products?
A2: Common impurities can arise from incomplete reactions or rearrangements. Depending on the synthetic route, you might encounter unreacted starting materials or intermediates. For instance, if synthesizing from 4-oxoisophorone, you may see residual starting material. In other approaches, isomers or rearrangement products can form under certain conditions. Purification via column chromatography or distillation is often necessary to isolate the desired product.[2]
Q3: What is the optimal method for purifying this compound?
A3: Purification can be challenging due to the compound's tendency to dimerize.[1] A common and effective method involves the thermal decomposition of the dimer to yield the pure monomer, which can then be used directly or quickly purified.[1] For removal of other impurities, column chromatography on silica gel with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often effective.[2] Alternatively, reverse-phase HPLC can be used for analytical and preparative separations.[3]
Q4: Can you recommend a reliable starting material and general synthetic approach?
A4: A widely used precursor for the synthesis of this compound is 4-oxoisophorone.[4] The synthesis from this starting material is a well-documented route. Another approach involves Diels-Alder reactions with suitable dienes and dienophiles, which can offer high yields and stereoselectivity.[5]
Experimental Protocols
Protocol 1: Synthesis from 4-Oxoisophorone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
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4-Oxoisophorone
-
Appropriate solvent (e.g., toluene, dichloromethane)
-
Dehydrating agent or catalyst (specific to the chosen literature method)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification setup (column chromatography or distillation apparatus)
Procedure:
-
Dissolve 4-oxoisophorone in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the dehydrating agent or catalyst to the solution.
-
Heat the reaction mixture to the specified temperature (as determined by the literature method) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary and perform an aqueous workup to remove any water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Reported Yield (%) |
| Starting Material | 4-Oxoisophorone | 4-Oxoisophorone | β-Isophorone | - |
| Solvent | Toluene | Dichloromethane | Acetonitrile | - |
| Catalyst/Reagent | Lewis Acid | Dehydrating Agent | Peroxy Acid | - |
| Temperature (°C) | 80 | 40 | 25 | - |
| Reaction Time (h) | 6 | 12 | 8 | - |
| Yield (%) | ~75% | ~65% | Varies | - |
Note: The yields presented are approximate and can vary based on the specific reagents and experimental setup.
Visualizations
Caption: Synthetic pathway from 4-oxoisophorone.
Caption: Troubleshooting workflow for low yield.
References
- 1. This compound (13487-30-4) for sale [vulcanchem.com]
- 2. US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes - Google Patents [patents.google.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone. An expedient methodology for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octa-5,7-dien-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexa-2,4-dienone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes involving the dehydrogenation of 2,6,6-trimethyl-2-cyclohexenone or the dehydration of 4-hydroxy-2,6,6-trimethyl-2-cyclohexenone.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired this compound. | Incomplete reaction: The dehydrogenation or dehydration reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions and decomposition. - Check catalyst/reagent activity: Ensure the catalyst (e.g., selenium dioxide, palladium) or dehydrating agent (e.g., acid catalyst) is fresh and active. |
| Sub-optimal reaction conditions: Incorrect solvent, temperature, or catalyst loading can hinder the reaction. | - Solvent selection: Use a high-boiling point, inert solvent for dehydrogenation reactions to facilitate the removal of byproducts like water. - Catalyst loading: Optimize the catalyst-to-substrate ratio. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side product formation. | |
| Dimerization of the product: The desired dienone readily undergoes a Diels-Alder dimerization, especially at room temperature, leading to a decrease in the monomeric product.[1] | - Work-up at low temperatures: Perform extractions and washes at or below room temperature to minimize dimerization. - Immediate analysis or use: Analyze the crude product or use it in the next step as quickly as possible. - Thermal cracking (retro-Diels-Alder): If the dimer has formed, it can be converted back to the monomer by gentle heating under vacuum (distillation).[1] | |
| Presence of significant amounts of 2,6,6-trimethyl-2-cyclohexenone (starting material) in the product. | Incomplete dehydrogenation: The dehydrogenation reaction did not proceed to completion. | - Optimize reaction conditions: As mentioned above, increase reaction time, temperature, or catalyst loading. - Efficient removal of water: In some dehydrogenation reactions, the removal of water can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus. |
| Presence of 2,6,6-trimethyl-3-cyclohexen-1-one as a byproduct. | Isomerization of the double bond: Under certain conditions (e.g., acidic or basic catalysis, high temperatures), the double bond in the starting material or product can migrate to a thermodynamically more stable position. | - Control of pH: Maintain a neutral pH during the reaction and work-up, unless acidic or basic conditions are required for the primary reaction. If so, carefully control the amount of acid or base used. - Temperature control: Avoid unnecessarily high reaction temperatures. |
| Formation of aromatic byproducts (e.g., 2,3,5-trimethylphenol). | Aromatization of the dienone: The cyclohexadienone ring can aromatize, especially under harsh conditions (e.g., strong acid/base, high temperatures). | - Milder reaction conditions: Use milder dehydrogenating agents or dehydrating conditions. - Shorter reaction times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. |
| Isolation of a white, crystalline solid instead of the expected liquid dienone. | Dimerization: The isolated product is likely the dimer of this compound. | - Confirmation: Characterize the solid by NMR and mass spectrometry to confirm it is the dimer. - Conversion to monomer: Perform a retro-Diels-Alder reaction by heating the dimer under vacuum to obtain the monomeric dienone as a distillate. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the purified product is complex and doesn't match the expected spectrum for this compound. What could be the issue?
A1: The most common reason for a complex NMR spectrum is the presence of both the monomer and its dimer. The dienone exists in equilibrium with its Diels-Alder dimer, especially in concentrated solutions and at room temperature. To confirm this, you can try acquiring the NMR spectrum at a slightly elevated temperature, which may shift the equilibrium towards the monomer. Alternatively, performing a thermal retro-Diels-Alder reaction (distillation) on your sample should yield the pure monomer with a cleaner NMR spectrum.
Q2: What is the best way to store this compound to prevent dimerization?
A2: To minimize dimerization, the dienone should be stored as a dilute solution in an inert solvent at low temperatures (e.g., -20°C). If you need to store it neat, do so at the lowest possible temperature. For long-term storage, it is often preferable to store it as the stable crystalline dimer and regenerate the monomer by heating just before use.
Q3: I am using selenium dioxide for the dehydrogenation of 2,6,6-trimethyl-2-cyclohexenone. What are the potential side products?
A3: Besides the desired dienone, a common side product in selenium dioxide oxidations of allylic systems is the corresponding allylic alcohol (2,6,6-trimethyl-2-cyclohexen-1-ol). The ratio of the ketone to the alcohol can be influenced by the reaction solvent and the presence of water. Running the reaction in the presence of a dehydrating agent can favor the formation of the dienone. Over-oxidation to form other byproducts is also possible if the reaction is not carefully controlled.
Q4: Can I use other methods for the synthesis of this compound?
A4: Yes, several synthetic routes have been reported. One common alternative is the dehydration of 4-hydroxy-2,6,6-trimethyl-2-cyclohexenone using an acid catalyst. Another approach involves the synthesis from 4-oxoisophorone. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Each method will have its own set of potential side reactions to consider.
Experimental Protocols
Synthesis of this compound via Dehydrogenation of 2,6,6-trimethyl-2-cyclohexenone
This protocol is a general guideline based on typical dehydrogenation reactions. Optimization may be required.
Materials:
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2,6,6-trimethyl-2-cyclohexenone
-
Selenium dioxide (SeO₂)
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Dioxane (anhydrous)
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Diatomaceous earth (Celite®)
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Anhydrous magnesium sulfate (MgSO₄)
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Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6,6-trimethyl-2-cyclohexenone in anhydrous dioxane.
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Add selenium dioxide (typically 1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with dioxane or diethyl ether.
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Combine the filtrate and washes and remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel. Due to the propensity for dimerization, it is advisable to perform the purification and subsequent handling at reduced temperatures when possible.
Reaction Pathway and Side Reactions
The following diagram illustrates the synthesis of this compound via dehydrogenation and highlights the main side reactions.
Caption: Reaction pathway for the synthesis of this compound and common side reactions.
References
Technical Support Center: 2,6,6-Trimethylcyclohexa-2,4-dienone Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexa-2,4-dienone.
Frequently Asked Questions (FAQs)
Q1: What is the predominant form of this compound at room temperature?
At room temperature, this compound primarily exists as its dimer.[1] This is a crucial consideration for its handling, storage, and characterization. The monomeric form can be obtained through thermal decomposition of the dimer.[1]
Q2: How can the pure monomer of this compound be obtained?
The pure monomeric form can be obtained by the thermal decomposition of its dimer.[1] This process takes advantage of the thermal reversibility of the dimerization, which allows for the controlled release of the reactive monomer under heating.[1]
Q3: What are the recommended analytical methods for the characterization of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the analysis of this compound.[1][2] A common mobile phase consists of acetonitrile (MeCN), water, and an acid like phosphoric acid. For mass spectrometry (MS) compatible applications, it is recommended to replace phosphoric acid with formic acid.[1][2]
Q4: Are there specific sample preparation considerations before analysis?
Given the dimerization at room temperature, it is essential to consider dissolving the sample and potentially heating it to ensure the presence of the monomeric form, especially for quantitative analysis. The choice of solvent and temperature will depend on the specific analytical technique being employed.
Q5: What potential impurities or related isomers should I be aware of during characterization?
During the synthesis and handling of this compound, it is important to be aware of potential isomers that may present similar analytical profiles. One such related compound is 2,6,6-trimethyl-2-cyclohexene-1,4-dione, also known as 4-ketoisophorone, which is a major component of saffron.[3] Another related isomer is 2,6,6-trimethyl-2-cyclohexen-1-one. The presence of these isomers can complicate the characterization process.
The inherent instability of the monomeric form and its tendency to dimerize at room temperature make it challenging to isolate and maintain a pure sample for detailed spectroscopic analysis (e.g., NMR, IR).[1] This can lead to spectra containing a mixture of monomer and dimer, complicating interpretation.
Q7: What are the primary safety considerations when handling this compound?
While specific toxicity data for this compound is limited in the provided search results, a related compound, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, has been shown to be a skin sensitizer.[4] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Multiple Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Presence of Dimer and Monomer | Heat the sample solution gently before injection to promote the dissociation of the dimer into the monomer. Optimize the column temperature to maintain the monomeric form during analysis. |
| Degradation of the Analyte | The conjugated dienone system can be reactive.[1] Ensure the mobile phase is compatible and avoid harsh pH conditions. Analyze the sample promptly after preparation. |
| Isomeric Impurities | Use a high-resolution column and optimize the gradient elution method to achieve better separation of potential isomers.[5] If available, use mass spectrometry detection to differentiate between isomers based on their fragmentation patterns. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Problem 2: Inconsistent or Non-Reproducible Analytical Results
| Possible Cause | Troubleshooting Steps |
| Monomer-Dimer Equilibrium Shift | Control the temperature of the sample and the analytical system precisely. Prepare fresh standards and samples for each analytical run to minimize variability due to the equilibrium shift over time. |
| Sample Instability in Solution | Investigate the stability of the compound in the chosen solvent over time. If degradation is observed, prepare samples immediately before analysis. |
| Variability in Thermal Decomposition | If using thermal decomposition to generate the monomer, ensure the heating time and temperature are consistent for all samples and standards. |
Data and Protocols
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1] |
| CAS Registry Number | 13487-30-4[1][6] |
| Canonical SMILES | CC1=CC=CC(C1=O)(C)C[1] |
| LogP | 2.11[1] |
Experimental Protocol: RP-HPLC Analysis
This protocol is a general guideline based on available information.[1][2] Optimization may be required for specific instrumentation and applications.
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase:
-
For UV detection: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for best separation.
-
For MS detection: A mixture of acetonitrile, water, and formic acid.
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV-Vis detector at an appropriate wavelength or a mass spectrometer.
-
Column Temperature: Maintain a constant and potentially elevated temperature (e.g., 30-40 °C) to aid in the dissociation of the dimer.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Consider gentle heating of the sample vial before placing it in the autosampler.
Visualizations
Caption: Purification workflow for obtaining the monomer.
Caption: General analytical workflow.
References
- 1. This compound (13487-30-4) for sale [vulcanchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Cas 1125-21-9,2,6,6-Trimethyl-2-cyclohexene-1,4-dione | lookchem [lookchem.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
Technical Support Center: Resolving Impurities in 2,6,6-Trimethylcyclohexa-2,4-dienone Samples
For researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexa-2,4-dienone, ensuring sample purity is paramount for accurate experimental results and the safety of downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to impurities in your samples.
Troubleshooting Guide: Identifying and Resolving Impurities
This guide provides a systematic approach to identifying and resolving impurities in your this compound samples.
1. Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
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Question: My GC/HPLC analysis of this compound shows unexpected peaks. What are the potential sources of these impurities?
Answer: Unexpected peaks can originate from several sources throughout the lifecycle of the compound. The primary sources include:
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Synthesis-Related Impurities: The manufacturing process of this compound, often involving the oxidation of β-isophorone, can lead to the formation of byproducts. A notable potential byproduct is 4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one (HIP) . Furthermore, since the precursor, isophorone, is synthesized from acetone, other acetone condensation products could potentially be present as trace impurities.
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Degradation Products: this compound can degrade under certain conditions, leading to the formation of new impurities. Common stress conditions that can induce degradation include exposure to light (photolytic degradation), heat (thermal degradation), and oxidative stress.
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Contamination: Impurities can be introduced from solvents, reagents, or equipment during handling and analysis.
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-
Question: How can I identify the chemical structure of these unknown impurities?
Answer: A combination of analytical techniques is typically employed for the structural elucidation of unknown impurities:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and obtaining their mass spectra. The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpretation.
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High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is well-suited for separating non-volatile or thermally labile compounds.[1] A diode-array detector (DAD) can provide UV-Vis spectra of the impurities, which can aid in their identification. For structural information, HPLC can be coupled with a mass spectrometer (LC-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most definitive method for determining the chemical structure of organic molecules. If an impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), NMR analysis can provide detailed information about its molecular framework.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule, which can help in the characterization of an unknown impurity.
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2. Purity of this compound is Below Specification
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Question: The purity of my this compound sample is lower than required for my experiments. What methods can I use to purify it?
Answer: Several purification techniques can be employed to increase the purity of your sample:
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Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For related compounds like 2,4,6-trichloro-cyclohexa-2,5-dienone, a mixture of hexane and ethyl acetate has been used for crystallization.[2]
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Preparative High-Performance Liquid Chromatography (Preparative HPLC): This is a highly effective technique for isolating pure compounds from a mixture.[3] The method is scalable and can be used to obtain high-purity material.[1]
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Column Chromatography: This is a classic and widely used technique for purifying organic compounds. A suitable stationary phase (e.g., silica gel) and mobile phase (a single solvent or a mixture of solvents) are chosen to achieve separation based on the differential adsorption of the compound and its impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities in this compound?
A1: The most likely synthesis-related impurity is 4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one (HIP) , which can form as a byproduct during the oxidation of β-isophorone to this compound. Other potential impurities could be residual starting materials or byproducts from the synthesis of the isophorone precursor, which may include various acetone condensation products.
Q2: How can I prevent the degradation of my this compound sample?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark place, protected from light and heat. It should be stored in a tightly sealed container to protect it from atmospheric oxygen and moisture. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: What analytical method is best for routine purity checks of this compound?
A3: For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often a good choice due to its high resolution, sensitivity, and reproducibility for volatile compounds. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is also a very suitable and widely used technique for purity assessment.[1]
Q4: Where can I find spectral data for this compound to confirm the identity of my main peak?
A4: Spectral data for this compound, including mass spectra and NMR data, can often be found in chemical databases such as the NIST Chemistry WebBook, PubChem, and commercial supplier catalogs.
Data Presentation
Table 1: Potential Impurities in this compound Samples
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one (HIP) | Synthesis Byproduct | C₉H₁₄O₂ | 154.21 |
| Isophorone (α- and β-isomers) | Unreacted Starting Material | C₉H₁₄O | 138.21 |
| Other Acetone Condensation Products | Impurities from Precursor | Variable | Variable |
| Oxidation/Degradation Products | Storage/Handling | Variable | Variable |
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling
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Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
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GC-MS System: An Agilent GC-MS system or equivalent.
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
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Final hold: 5 minutes at 280°C.
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Injector: Splitless mode at 250°C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: General HPLC-UV Method for Purity Assessment
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Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
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HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a DAD detector.
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Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[1] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[1]
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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UV Detection: 254 nm or at the λmax of this compound.
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Data Analysis: Calculate the area percentage of each peak to determine the purity.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Logical relationships of impurity sources.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6,6-Trimethylcyclohexa-2,4-dienone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexa-2,4-dienone and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Product Yield in the Synthesis of this compound Derivatives
Q: My reaction to synthesize a this compound derivative resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in these reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting:
1. Reagent and Catalyst Integrity:
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Starting Material Purity: Ensure the purity of your starting materials, such as 4-oxoisophorone or the corresponding cyclohexanone precursor. Impurities can interfere with the reaction.
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Catalyst Activity: If using a palladium catalyst, ensure it has not been deactivated. Purchase fresh catalyst or test its activity on a known reaction. For enzymatic reactions, verify the activity of the enzyme (e.g., Old Yellow Enzyme - OYE).[1]
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Solvent and Base Quality: Use dry, high-purity solvents. Moisture can quench sensitive reagents and intermediates. The choice and purity of the base are also critical.
2. Reaction Conditions:
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Temperature: The reaction temperature is often crucial. For palladium-catalyzed dehydrogenations, temperatures around 50°C have been shown to be effective.[2] Higher temperatures might lead to decomposition or side reactions, while lower temperatures may result in incomplete conversion.
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Atmosphere: Many catalytic reactions, especially those involving palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts.
3. Inefficient Mixing:
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Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Difficulty in Product Purification and Isolation
Q: I am struggling to purify my this compound derivative. What are common impurities and effective purification strategies?
A: Purification of these compounds can be challenging due to their physical properties and the presence of closely related side products.
1. Dimerization of the Product:
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This compound is known to exist predominantly as a dimer at room temperature.[3] This dimerization can complicate purification by standard chromatographic methods.
-
Solution: The monomer can be obtained by thermal decomposition of the dimer.[3] This process is reversible and allows for the controlled release of the reactive monomer. A common procedure involves heating the dimer under vacuum and collecting the monomeric product by distillation.
2. Common Impurities:
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of the starting cyclohexanone or other precursors.
-
Over-oxidation Products: In dehydrogenation reactions, over-oxidation can lead to the formation of phenolic byproducts.
-
Isomers: Depending on the reaction conditions, regioisomers or stereoisomers of the desired product may be formed.
3. Purification Techniques:
-
Column Chromatography: Silica gel chromatography is a common method for purification. A solvent system of hexane and ethyl acetate is often effective.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reverse-phase HPLC can be employed. A mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) is typically used.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Workflow for Purification
Caption: Purification workflow for this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to consider when optimizing the synthesis of this compound derivatives via palladium-catalyzed dehydrogenation?
A1: The key parameters for optimization include the choice of palladium catalyst, solvent, base, and reaction temperature. The following table summarizes the effects of these parameters based on literature data for similar systems.
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | The choice of ligand and palladium source can significantly impact catalytic activity. | [2] |
| Solvent | DMF, Acetonitrile, THF | Solvent polarity can influence reaction rates and selectivity. DMF has been shown to be effective in some cases. Poor solubility in certain solvents like acetonitrile or THF can lower the yield. | [2] |
| Base | DIPEA, NaH, K₂CO₃ | The base is crucial for the reaction mechanism. The choice and stoichiometry of the base can affect both yield and the formation of side products. | [2] |
| Temperature | 25°C - 100°C | Generally, higher temperatures increase reaction rates, but may also lead to catalyst decomposition or increased side reactions. An optimal temperature, often around 50°C, needs to be determined experimentally. | [2] |
Q2: Are there any biocatalytic methods available for the synthesis of derivatives of this compound?
A2: Yes, biocatalytic approaches using enzymes offer a green and selective alternative for the synthesis of related chiral compounds. For example, a two-step enzymatic conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has been reported using Old Yellow Enzyme (OYE) and levodione reductase (LVR).[1] This demonstrates the potential of enzymes to selectively modify the 4-oxoisophorone scaffold.
Q3: What are the safety precautions I should take when working with this compound and its derivatives?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Dehydrogenation of a 2,6,6-Trimethylcyclohexanone Derivative
This protocol is a generalized procedure based on similar reactions reported in the literature. Optimization for specific substrates is recommended.
Materials:
-
2,6,6-trimethylcyclohexanone derivative (1.0 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Base (e.g., DIPEA, 5.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2,6,6-trimethylcyclohexanone derivative and the palladium catalyst.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound via Thermal Decomposition of its Dimer
This protocol is based on the known property of this compound to form a dimer at room temperature.
Materials:
-
Crude this compound containing the dimer.
-
Distillation apparatus.
-
Vacuum source.
-
Heating mantle.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude product containing the dimer in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
The dimer will thermally decompose to the monomer, which will then distill.
-
Collect the distilled monomeric this compound in a cooled receiving flask.
-
The pure monomer should be stored at low temperatures to minimize re-dimerization.[3]
References
Technical Support Center: Scale-Up Synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,6,6-trimethylcyclohexa-2,4-dienone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical method such as HPLC.[1][2] 2. Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. | Increased conversion of starting material to the desired product. |
| Side Reactions | 1. Temperature Control: Ensure precise and uniform temperature control throughout the reactor. Hot spots can lead to undesired side reactions. 2. Reagent Addition: Add reagents dropwise or in portions to control the reaction rate and minimize localized high concentrations. | Reduction in the formation of known byproducts and impurities. |
| Product Dimerization | The monomeric form of this compound is prone to dimerization at room temperature.[1] This can be mistaken for a low yield of the monomer. | The troubleshooting for this is addressed in the purification section. |
| Suboptimal pH | For enzymatic reactions, ensure the pH of the reaction medium is within the optimal range for the specific enzyme used. | Enhanced enzyme activity and increased product yield. |
Issue 2: Poor Product Purity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | 1. Stoichiometry: Re-evaluate the stoichiometry of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. 2. Reaction Time/Temperature: Refer to the troubleshooting steps for "Incomplete Reaction" under "Low Yield". | Complete consumption of the limiting starting material, leading to a purer crude product. |
| Formation of Byproducts | 1. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products, even if it requires a longer reaction time. 2. Alternative Catalysts: Investigate different catalysts that may offer higher selectivity for the desired product. | Minimized presence of impurities in the final product. |
| Inefficient Purification | 1. Dimer Decomposition: The primary purification method involves the thermal decomposition of the product dimer. Ensure the decomposition temperature and vacuum are optimized for complete conversion back to the monomer without degradation. 2. Distillation: If distillation is used, ensure the column has sufficient theoretical plates for adequate separation of the product from impurities with close boiling points. | A final product with high purity, meeting the required specifications. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is a common starting material for the scale-up synthesis of this compound? A common and well-documented starting material is 4-oxoisophorone.[3]
-
Q2: Are there any enzymatic routes for this synthesis? Yes, enzymatic reactions using, for example, old yellow enzymes (OYEs) can be employed for the asymmetric reduction of related precursors to obtain chiral intermediates.[4] While potentially offering high selectivity, scaling up enzymatic processes can present challenges related to enzyme stability, cost, and cofactor regeneration.
Product Handling & Purification
-
Q3: Why does my final product seem to change over time when stored at room temperature? this compound exists predominantly as its dimer at room temperature.[1] This is a reversible process. For applications requiring the monomer, the dimer must be dissociated.
-
Q4: How is the pure monomeric form of this compound obtained? The most common method for obtaining the pure monomer is through the thermal decomposition of its dimer.[1] This process is typically carried out under vacuum to allow for the distillation of the monomer as it is formed.
Safety
-
Q5: What are the main safety precautions to consider during the scale-up synthesis? Standard laboratory and chemical plant safety protocols should be followed. This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and being aware of the flammability and potential health hazards of all chemicals used. Consult the Safety Data Sheet (SDS) for each reagent for detailed information.
Experimental Protocols
Synthesis of this compound from 4-Oxoisophorone (Illustrative)
This is a generalized protocol and requires optimization for specific scale-up equipment and conditions.
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel is charged with 4-oxoisophorone and a suitable solvent (e.g., toluene).
-
Reagent Addition: The second reagent, dissolved in the same solvent, is added dropwise to the reactor from the addition funnel over a period of 1-2 hours. The reaction temperature is maintained at a predetermined setpoint (e.g., 0-10 °C) by circulating a coolant through the reactor jacket.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of a suitable quenching agent (e.g., water or a dilute aqueous acid/base solution). The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Dimerization: The crude product is allowed to stand at room temperature to facilitate the formation of the dimer.
-
Purification: The dimer is isolated and then subjected to thermal decomposition under vacuum. The resulting monomeric this compound is collected as a distillate.
Visualizations
References
Technical Support Center: 2,6,6-Trimethylcyclohexa-2,4-dienone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexa-2,4-dienone (CAS No. 13487-30-4). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound in your experiments.
Properties of this compound
A summary of the key physical and chemical properties is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1] |
| CAS Number | 13487-30-4[1] |
| Appearance | Not specified in available data[1] |
| LogP | 2.11[1] |
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: Store the compound in a tightly closed container in a cool, dry place. It is important to keep it away from sources of ignition.
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: Always wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact. A NIOSH or European Standard EN 149 approved respirator should be used when necessary to avoid breathing dust, vapor, mist, or gas.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, wash the affected area with plenty of water. If on skin, wash with plenty of water. If skin irritation or a rash occurs, seek medical advice/attention. For eye contact, rinse immediately with plenty of water.
Q4: How should I handle a spill of this compound?
A4: For small spills, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container. Then, vacuum or sweep up the material and place it into a suitable disposal container.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.
Troubleshooting Guide
Issue: The compound exists as a dimer at room temperature.
-
Explanation: this compound has a tendency to dimerize at room temperature.[1] To obtain the pure monomeric form for your experiments, thermal decomposition of the dimer is required.[1]
Issue: Unexpected experimental results.
-
Possible Cause 1: Presence of the dimer. The presence of the dimer in your reaction mixture can lead to unexpected results as its reactivity will differ from the monomer.
-
Troubleshooting Step: Ensure you have fully converted the dimer to the monomer before starting your experiment. You can verify this using analytical methods like HPLC.
-
-
Possible Cause 2: Degradation of the compound. Like many organic compounds, this compound may be susceptible to degradation under certain conditions (e.g., exposure to strong oxidizing agents, high temperatures for extended periods).
-
Troubleshooting Step: Review your experimental conditions. Ensure that the temperature and chemical environment are compatible with the stability of the compound.
-
Experimental Protocols
Analysis of this compound by HPLC
A reverse-phase HPLC method can be used for the analysis of this compound.[1]
-
Column: Newcrom R1[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
-
Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Visualizations
Caption: Workflow for the safe handling and preparation of monomeric this compound.
Caption: A decision tree for troubleshooting unexpected results in experiments involving this compound.
References
Technical Support Center: HPLC Separation of 2,6,6-trimethylcyclohexa-2,4-dienone Isomers
Welcome to the technical support center for the HPLC separation of 2,6,6-trimethylcyclohexa-2,4-dienone isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
While specific isomers will depend on the synthesis or degradation pathway, you are likely dealing with positional isomers where the double bonds are in different locations within the cyclohexadiene ring, or potentially stereoisomers if chiral centers are present. The separation of these isomers by HPLC can be challenging due to their similar chemical structures and polarities.
Q2: What is a good starting point for an HPLC method to separate these isomers?
A good starting point for method development is a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Initial Method Parameters:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210-254 nm |
| Injection Volume | 5-10 µL |
This method can be optimized by adjusting the mobile phase composition, temperature, and trying different stationary phases.
Q3: My peaks for the isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common problem when separating isomers. Here are several steps you can take to improve it:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers. Conversely, increasing the temperature can improve peak shape and efficiency.[1][2][3]
-
Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as a Phenyl, PFP (Pentafluorophenyl), or Biphenyl column. These can offer different interactions with your isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Issue 1: Peak Splitting or Shoulder Peaks
Peak splitting or the appearance of shoulders on your main peak can indicate several problems.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Isomers | Two isomers are eluting very close together. To confirm, inject a smaller sample volume. If two distinct peaks appear, you need to optimize your method for better resolution (see Q3).[4] |
| Strong Sample Solvent | The solvent used to dissolve the sample is stronger than the mobile phase, causing peak distortion. Dissolve your sample in the initial mobile phase composition. |
| Blocked Column Frit | A blockage in the column inlet frit can disrupt the sample flow path.[4] This may cause all peaks in the chromatogram to split. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced. |
| Void in Stationary Phase | A void or channel in the column packing material can lead to a split flow path for the analyte.[5] This often results in broad and split peaks. This usually requires replacing the column. |
| Temperature Mismatch | A significant temperature difference between the mobile phase and the column can cause peak splitting.[4] Ensure your mobile phase is pre-heated if you are using elevated column temperatures. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks are symmetrical (Gaussian). Tailing or fronting can affect integration and accuracy.
Possible Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Interactions | The slightly acidic nature of residual silanols on the silica-based stationary phase can interact with the ketone functional group, causing tailing. Consider using a base-deactivated or end-capped column. Adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can also help. |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. |
Possible Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Sample Overload | Injecting too much sample can lead to fronting peaks. Reduce the injection volume or the concentration of your sample. |
| Low Temperature | At low temperatures, mass transfer can be slow, sometimes leading to fronting. Try slightly increasing the column temperature. |
Experimental Protocols
Protocol 1: Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Initial Screening:
-
Start with a standard C18 column and a mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min and a temperature of 30°C.
-
If resolution is poor, perform a gradient run from 40% to 80% acetonitrile over 20 minutes to determine the approximate organic solvent concentration needed for elution.
-
-
Mobile Phase Optimization:
-
Based on the gradient run, select an isocratic mobile phase composition that provides a retention factor (k') between 2 and 10 for the isomers.
-
Fine-tune the acetonitrile/water ratio in small increments (e.g., 2-5%) to maximize resolution.
-
If acetonitrile does not provide adequate selectivity, switch to methanol and repeat the optimization.
-
-
Temperature Optimization:
-
Once a promising mobile phase is identified, investigate the effect of temperature.
-
Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping the mobile phase constant.[2][6]
-
Plot resolution against temperature to find the optimal setting. Lower temperatures often improve isomer separation.[7]
-
-
Column Selectivity Screening:
-
If the C18 column is insufficient, screen columns with different stationary phases.
Alternative Column Chemistries:
-
| Stationary Phase | Principle of Separation | Potential Advantage for Isomers |
| Phenyl-Hexyl | Provides pi-pi interactions in addition to hydrophobic interactions. | Can offer unique selectivity for compounds with aromatic character or double bonds. |
| Pentafluorophenyl (PFP) | Offers dipole-dipole, pi-pi, and hydrophobic interactions. | Can be very effective for separating positional isomers. |
| Biphenyl | Similar to Phenyl but with enhanced pi-pi interactions. | Can provide better separation of structurally similar compounds.[8] |
Protocol 2: Column Cleaning and Regeneration
Regular column maintenance is crucial for reproducible results.
-
Disconnect the column from the detector.
-
Flush with the following solvents at 1 mL/min for 30-60 minutes each:
-
Mobile phase (without buffer)
-
Water
-
Isopropanol
-
Hexane (for highly non-polar contaminants, if compatible with your system)
-
Isopropanol
-
Water
-
Mobile phase
-
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Disclaimer: Always consult the column manufacturer's instructions for specific cleaning and regeneration procedures, as some stationary phases may not be compatible with all solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide to the Synthesis of 2,6,6-Trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2,6,6-trimethylcyclohexa-2,4-dienone, a valuable intermediate in the synthesis of various natural products and specialty chemicals. The comparison focuses on key performance indicators such as reaction yield, conditions, and the nature of the reagents employed. Detailed experimental protocols are provided to facilitate the replication of these syntheses.
Introduction
This compound is a cyclic ketone with a conjugated diene system. Its synthesis is of interest for the construction of more complex molecular architectures. The two routes detailed below, allylic oxidation with selenium dioxide and dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), represent common strategies for the introduction of unsaturation into cyclic ketone precursors.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound will depend on factors such as desired yield, available starting materials, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the two primary methods discussed.
| Parameter | Route 1: Allylic Oxidation with Selenium Dioxide | Route 2: Dehydrogenation with DDQ |
| Starting Material | 2,6,6-Trimethylcyclohex-2-en-1-one | 2,6,6-Trimethylcyclohex-2-en-1-one |
| Reagent | Selenium Dioxide (SeO₂) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Dioxane | Dioxane |
| Temperature | Reflux | Reflux |
| Reaction Time | Not specified | 18 hours |
| Yield | Moderate (qualitative) | High (qualitative) |
Experimental Protocols
Route 1: Allylic Oxidation with Selenium Dioxide
This method, known as the Riley oxidation, introduces a second double bond into the cyclohexenone ring at the allylic position.[1]
Experimental Procedure:
-
To a solution of 2,6,6-trimethylcyclohex-2-en-1-one in dioxane, add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: Selenium dioxide and its byproducts are toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Route 2: Dehydrogenation with DDQ
This route utilizes the powerful oxidizing agent DDQ to remove two hydrogen atoms from the starting material, creating the conjugated diene system.[2][3]
Experimental Procedure:
-
Dissolve 2,6,6-trimethylcyclohex-2-en-1-one in anhydrous dioxane in a round-bottomed flask.
-
Add a slight molar excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 105 °C for 18 hours. The solution will initially turn deep green and then become pale yellow as the hydroquinone of DDQ precipitates.[3]
-
After cooling the mixture, filter the solid 2,3-dichloro-5,6-dicyanohydroquinone.
-
Wash the precipitate with warm benzene followed by warm chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and pass it through a short column of neutral alumina.
-
Elute the column with ethyl acetate and evaporate the solvent from the eluate to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[3]
Logical Workflow for Synthesis Route Selection
The choice between these two synthetic pathways can be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.
References
A Comparative Spectroscopic Guide to 2,6,6-Trimethylcyclohexa-2,4-dienone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2,6,6-trimethylcyclohexa-2,4-dienone and its isomeric forms. Due to a notable scarcity of published experimental spectra for this compound and its direct isomers, this guide will utilize detailed experimental data from a closely related substituted cross-conjugated cyclohexadienone, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, as a reference. This will be supplemented with a theoretical analysis of the expected spectral characteristics of the target molecule and its isomers based on fundamental spectroscopic principles.
Introduction to Cyclohexadienones
Cyclohexadienones are six-membered cyclic ketones containing two carbon-carbon double bonds. They exist as either conjugated (dienone) or cross-conjugated systems, each exhibiting distinct chemical reactivity and spectroscopic properties. The position of the methyl groups and the nature of the conjugated system significantly influence the electronic environment of the molecule, leading to unique signatures in various spectroscopic analyses. These compounds are of interest in organic synthesis and are known to undergo photochemical rearrangements.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one and provide a predicted analysis for this compound and its 2,5-dienone isomer.
Table 1: ¹H NMR Data (Predicted for Trimethyl Isomers)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one [1] | H-3, H-5 | 7.14 | s | - |
| 4-CH₃ | 1.91 | s | - | |
| This compound (Predicted) | H-3 | ~6.2-6.4 | d | ~9-10 |
| H-4 | ~6.0-6.2 | dd | ~9-10, ~5-6 | |
| H-5 | ~5.8-6.0 | d | ~5-6 | |
| 2-CH₃ | ~1.8-2.0 | s | - | |
| 6,6-(CH₃)₂ | ~1.1-1.3 | s | - | |
| 2,6,6-trimethylcyclohexa-2,5-dienone (Predicted) | H-3, H-5 | ~6.8-7.0 | s | - |
| 2-CH₃ | ~1.9-2.1 | s | - | |
| 6,6-(CH₃)₂ | ~1.2-1.4 | s | - |
Table 2: ¹³C NMR Data (Predicted for Trimethyl Isomers)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one [1] | C=O (C-1) | 171.93 |
| C-Cl (C-2, C-6) | 145.48 | |
| =C-H (C-3, C-5) | 131.18 | |
| C-Cl (C-4) | 60.94 | |
| 4-CH₃ | 29.98 | |
| This compound (Predicted) | C=O (C-1) | ~185-190 |
| =C-CH₃ (C-2) | ~130-135 | |
| =C-H (C-3) | ~125-130 | |
| =C-H (C-4) | ~120-125 | |
| =C-H (C-5) | ~140-145 | |
| C(CH₃)₂ (C-6) | ~40-45 | |
| 2-CH₃ | ~15-20 | |
| 6,6-(CH₃)₂ | ~25-30 | |
| 2,6,6-trimethylcyclohexa-2,5-dienone (Predicted) | C=O (C-1) | ~180-185 |
| =C-CH₃ (C-2) | ~135-140 | |
| =C-H (C-3) | ~128-133 | |
| C=C (C-4) | ~150-155 | |
| =C-H (C-5) | ~128-133 | |
| C(CH₃)₂ (C-6) | ~45-50 | |
| 2-CH₃ | ~18-23 | |
| 6,6-(CH₃)₂ | ~28-33 |
Table 3: IR and Mass Spectrometry Data (Predicted for Trimethyl Isomers)
| Compound | IR (C=O stretch, cm⁻¹) | IR (C=C stretch, cm⁻¹) | Mass Spec (m/z of M⁺) |
| 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one [1] | 1681 | 1599 | 210 (for C₇H₅Cl₃O) |
| This compound (Predicted) | ~1650-1670 | ~1600-1640 | 136 |
| 2,6,6-trimethylcyclohexa-2,5-dienone (Predicted) | ~1660-1680 | ~1610-1650 | 136 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400 amu.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis of cyclohexadienone isomers.
Caption: Simplified pathway for the photochemical rearrangement of a cross-conjugated cyclohexadienone.
References
A Comparative Guide to the Reactivity of 2,6,6-trimethylcyclohexa-2,4-dienone and Other Dienones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,6,6-trimethylcyclohexa-2,4-dienone with other dienones, supported by experimental data and detailed protocols. The unique structural features of this compound, a cross-conjugated dienone, lead to distinct reactivity patterns compared to linearly conjugated and other cyclic dienones. This guide will delve into its behavior in key organic reactions, including Diels-Alder cycloadditions, Michael additions, and photochemical rearrangements.
Executive Summary
This compound is a versatile cyclic dienone with a cross-conjugated system. Its reactivity is characterized by a propensity to undergo Diels-Alder reactions and a susceptibility to photochemical rearrangement. However, its utility can be hampered by a tendency to dimerize. Compared to linearly conjugated dienones, its behavior in Michael additions can differ in terms of regioselectivity and reaction rates. This guide will explore these differences with a focus on providing actionable experimental insights.
Diels-Alder Reactions: A Gateway to Bicyclic Scaffolds
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. This compound serves as a diene in these reactions, readily reacting with various dienophiles to produce bicyclo[2.2.2]octenone derivatives. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.
A notable challenge with this compound is its tendency to dimerize. To circumvent this, a more stable, non-dimerizing alternative, 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone, has been developed for use in Diels-Alder reactions. This derivative reacts in excellent yields with various acetylene derivatives.[1]
Comparative Data:
While direct kinetic comparisons are scarce in the literature, the successful synthesis of various bicyclo[2.2.2]octenone frameworks highlights the utility of this compound and its derivatives as reactive dienes. The choice of dienophile and the use of Lewis acid catalysts can significantly influence reaction rates and stereoselectivity. Lewis acids, such as aluminum chloride (AlCl₃), are known to accelerate Diels-Alder reactions by lowering the LUMO energy of the dienophile.[2][3][4][5]
Table 1: Comparison of Dienones in Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Product | Yield | Reference |
| This compound derivative | Acetylene derivatives | None | Bicyclo[2.2.2]octadienones | Excellent | [1] |
| Cyclopentadiene | Methyl acrylate | AlCl₃ | Bicyclo[2.2.1]heptene derivative | High | [2][5] |
| 1,3-Cyclohexadiene | Methyl vinyl ketone | Organotungsten catalyst | Bicyclo[2.2.2]octene derivative | High (catalyzed) | [6] |
Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride (General Procedure)
This protocol for the reaction of anthracene with maleic anhydride provides a general framework that can be adapted for reactions with this compound, with adjustments for the diene's reactivity and stability.
Materials:
-
Anthracene (diene)
-
Maleic anhydride (dienophile)
-
Xylene (high-boiling solvent)
-
Round-bottomed flask (25 mL)
-
Reflux condenser
-
Heating mantle
-
Boiling chips
Procedure:
-
To a 25-mL round-bottomed flask, add boiling chips, 0.80 g of anthracene, and 0.40 g of maleic anhydride.
-
Flame dry the flask and attach a reflux condenser.
-
Carefully add 10 mL of xylene to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 185-200 °C) using a heating mantle.
-
Maintain reflux for 30 minutes. The yellow color of the reaction mixture should gradually fade.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to facilitate crystallization of the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethyl acetate.
-
Dry the product and determine the melting point and yield.[7]
Logical Workflow for Diels-Alder Reaction Optimization
Caption: Optimization workflow for a typical Diels-Alder reaction.
Michael Additions: Exploring Conjugate Addition Reactivity
Cross-conjugated dienones, like this compound, are known to be effective Michael acceptors.[8] The Michael addition, or conjugate addition, of nucleophiles to the β-carbon of the α,β-unsaturated carbonyl system is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.
Reactivity Comparison:
The reactivity of dienones in Michael additions is influenced by the nature of the conjugation. In linearly conjugated dienones, the 1,4-addition is the typical pathway. For cross-conjugated systems, the regioselectivity of the addition can be more complex. While specific comparative studies on this compound are limited, the general principles of Michael additions can be applied. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.
Experimental Protocol: Catalyst-Free Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds (General Procedure)
This protocol outlines a general, environmentally friendly approach for the Michael addition of thiols, which can be adapted for this compound.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Thiol (Michael donor)
-
Stirring apparatus
Procedure:
-
In a reaction vessel, mix the α,β-unsaturated carbonyl compound and the thiol (a 1:2 molar ratio is often used).
-
Stir the mixture at a suitable temperature (e.g., 30 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is often clean, and the product can be isolated directly after completion. Further purification can be done by column chromatography if necessary.
-
Characterize the product using spectroscopic methods (IR, MS, ¹H, and ¹³C NMR).[9]
Signaling Pathway for Base-Catalyzed Michael Addition
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Photochemical Rearrangements: A Transformation to Bicyclo[3.1.0]hexenones
Cyclohexadienones, including derivatives of this compound, are known to undergo photochemical rearrangements upon UV irradiation. A common transformation is the conversion to bicyclo[3.1.0]hex-3-en-2-one derivatives, often referred to as a lumiketone rearrangement.[10] This reaction proceeds through a stereoselective pathway and provides access to unique bicyclic structures.
Mechanism Overview:
The photorearrangement of 4,4-disubstituted cyclohexenones is a well-studied process.[11] The reaction is believed to proceed through a triplet excited state. The mechanism involves a twisting of the Cα=Cβ bond, leading to a transient trans-isomer which then rearranges to the bicyclic product.[11][12]
Experimental Insights:
A study on 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone demonstrated its highly stereoselective rearrangement to an exo-6-acetoxy-bicyclo[3.1.0]hex-3-en-2-one derivative upon UV irradiation.[10] This highlights the synthetic potential of this photochemical transformation for creating complex stereocenters.
Reaction Pathway for Photochemical Rearrangement
Caption: Simplified pathway for lumiketone formation.
Conclusion
This compound exhibits a rich and varied reactivity profile. Its participation in Diels-Alder reactions provides a powerful tool for the synthesis of complex bicyclic systems, although its tendency to dimerize necessitates consideration of more stable derivatives for certain applications. As a cross-conjugated system, it serves as a competent Michael acceptor. Furthermore, its susceptibility to photochemical rearrangement opens avenues for the creation of unique bicyclo[3.1.0]hexenone structures. Understanding the nuances of its reactivity in comparison to other dienones is crucial for its effective application in synthetic chemistry and drug development. Further quantitative kinetic studies are warranted to provide a more detailed comparative analysis.
References
- 1. Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone. An expedient methodology for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octa-5,7-dien-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The photorearrangement of 6-acetoxy-3,5-bis(chloromethyl)-2,4,6-trimethylcyclohexa-2,4-dienone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. sciensage.info [sciensage.info]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling the Bioactive Potential: A Comparative Guide to 2,6,6-Trimethylcyclohexa-2,4-dienone and Its Derivatives
While direct experimental data on the biological activity of 2,6,6-trimethylcyclohexa-2,4-dienone is limited in the reviewed literature, a comprehensive analysis of its structurally related derivatives reveals a broad spectrum of promising pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and antifungal properties of various cyclohexenone and dienone derivatives, supported by available experimental data and methodologies.
Derivatives of the core cyclohexenone structure have demonstrated significant potential in therapeutic applications, ranging from anticancer to antimicrobial and antifungal activities. These compounds often exert their effects through mechanisms such as the induction of apoptosis in cancer cells and the inhibition of microbial growth. This report synthesizes the available data on these activities, presenting them in a clear, comparative format to aid researchers and drug development professionals.
Anticancer Activity
Several derivatives of cyclohexadiene-dione and related structures have been investigated for their antitumor properties. The data highlights their potential to inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.
A notable derivative, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), isolated from Atractylodes macrocephala, has demonstrated significant antitumor effects against hepatocellular carcinoma (HCC).[1] Studies on the H22 mouse HCC cell line showed that DMD inhibits cell proliferation both in vitro and in vivo.[1] The underlying mechanism is linked to mitochondria-mediated apoptosis, characterized by the upregulation of cytochrome c, cleaved caspases-3, -7, and -9, and Bax, along with the downregulation of Bcl-2.[1] Furthermore, DMD's antitumor activity involves the modulation of the MAPK signaling pathway, specifically through the increased phosphorylation of JNK and reduced phosphorylation of ERK1/2.[1]
Another study focused on 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), which exhibited anticancer activity in human ovarian cancer cell lines.[2] This compound was found to inhibit cell growth and induce apoptosis in a time- and dose-dependent manner.[2] The apoptotic mechanism was confirmed by morphological changes, DAPI/TUNEL double staining, and DNA fragmentation.[2] Western blot analysis revealed a decrease in Bcl-2 protein levels and an increase in p53 and Bax levels.[2] Additionally, compound 12e was shown to cause a G2/M cell cycle arrest by downregulating cyclin B1 and cdk1.[2]
The synthesis of 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones has also yielded compounds with promising anticancer activity.[3] Specifically, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) displayed high cytotoxic activity against HL-60 human leukemia cells, being three times more active than the established anticancer drug carboplatin.[3] Further investigation revealed that this compound induces apoptosis and causes cell cycle arrest in the G2/M phase in HL-60 cells.[3]
| Compound | Cancer Cell Line | Key Findings | Mechanism of Action | Reference |
| 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD) | H22 mouse hepatocellular carcinoma | Exerts antitumor effects in vitro and in vivo. | Induces mitochondria-mediated apoptosis; modulates MAPK signaling pathway. | |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 2774 and SKOV3 human ovarian cancer | Inhibits cell growth and induces apoptosis. | Decreases Bcl-2, increases p53 and Bax; causes G2/M cell cycle arrest. | [2] |
| 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | HL-60 human leukemia | High cytotoxic activity, more potent than carboplatin. | Induces apoptosis and G2/M cell cycle arrest. |
Antimicrobial and Antifungal Activity
Cyclohexenone and its derivatives have also been explored for their efficacy against various microbial and fungal pathogens.
One study isolated (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one from the endophytic fungus Amphirosellinia nigrospora JS-1675.[4] This compound demonstrated broad-spectrum antimicrobial activity against several plant pathogenic bacteria and fungi.[4] It effectively inhibited the growth of most tested phytopathogenic bacteria, with the exception of Pseudomonas syringae pv. lachrymans, and also suppressed the mycelial growth of several plant pathogenic fungi.[4] The compound was also effective in reducing bacterial leaf spot disease in detached peach leaves and suppressing bacterial wilt on tomato seedlings.[4]
Another research avenue has been the synthesis of novel 2,6-diundecylidenecyclohexan-1-one derivatives.[5] These compounds, along with their subsequent quinazoline and indazole derivatives, were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as two fungal strains.[5] Several of these newly synthesized compounds showed promising antimicrobial activity when compared to a reference drug.[5]
Furthermore, a series of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers were synthesized and evaluated for their in vitro antifungal activity against four significant phytopathogenic fungi: Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum.[6] The E isomers of the N-O-propyl and N-O-(1''-methyl) ethyl ethers showed maximal activity against R. bataticola and S. rolfsii, respectively.[6] The Z isomer of the N-O-pentyl ether was particularly effective against M. phaseolina and S. sclerotiorum, with ED50 values of 31.08 µg/mL and 21.39 µg/mL, respectively.[6] In greenhouse experiments, a 5% aqueous emulsion of this compound suppressed disease development in peas by 90-95%.[6]
| Compound/Derivative | Target Organism(s) | Activity | Quantitative Data (if available) | Reference |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Plant pathogenic bacteria and fungi | Inhibited growth of most tested bacteria and mycelial growth of several fungi. | Not specified | [4] |
| 2,6-diundecylidenecyclohexan-1-one derivatives | G+ve bacteria, G-ve bacteria, and two fungi | Promising antimicrobial activity. | Not specified | [5] |
| 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'(Z)-ketoxime N-O-pentyl ether | Macrophomina phaseolina, Sclerotinia sclerotiorum | Antifungal | ED50 = 31.08 µg/mL (M. phaseolina), ED50 = 21.39 µg/mL (S. sclerotiorum) | [6] |
Experimental Protocols
Anticancer Activity Assays
-
MTT Assay for Cell Proliferation: The antiproliferative effects of DMD on H22 cells were evaluated using the MTT assay in vitro.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.
-
Flow Cytometry for Apoptosis Analysis: Apoptosis in H22 cells treated with DMD was determined by flow cytometry using Annexin V-fluorescein isothiocyanate/propidium iodide (PI) staining.[1] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Western Blotting for Protein Expression: The expression levels of proteins associated with apoptosis (cytochrome c, cleaved caspases, Bax, Bcl-2) and MAPK signaling (p-JNK, p-ERK1/2) were examined by western blotting.[1] This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
DAPI/TUNEL Double Staining for Apoptosis Detection: Apoptosis in ovarian cancer cells treated with compound 12e was visualized using DAPI (4',6-diamidino-2-phenylindole) and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) double staining.[2] DAPI stains the nucleus, revealing morphological changes such as chromatin condensation, while the TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.
-
DNA Gel Electrophoresis for DNA Fragmentation: DNA fragmentation in cells treated with compound 12e was further confirmed by DNA gel electrophoresis.[2] Apoptotic cells exhibit a characteristic "ladder" pattern of DNA fragments.
Antimicrobial and Antifungal Assays
-
In Vitro Antifungal Activity Assay: The antifungal activity of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers was tested in vitro against four phytopathogenic fungi.[6] The compounds were likely incorporated into a growth medium at various concentrations, and the inhibition of fungal growth was measured to determine the ED50 values.[6]
-
Greenhouse Disease Suppression Assay: The most effective antifungal compound was tested for its ability to suppress disease in a greenhouse setting.[6] A 5% aqueous emulsion of the compound was applied to pea plants in infested soil, and the development of the disease was monitored over 21 days compared to an untreated control group.[6]
Signaling Pathways and Experimental Workflows
DMD-Induced Apoptosis and MAPK Signaling Pathway
The antitumor activity of DMD in hepatocellular carcinoma cells involves the activation of the intrinsic apoptotic pathway and modulation of the MAPK signaling pathway.
Caption: DMD-induced signaling cascade leading to apoptosis in HCC cells.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of novel cyclohexenone derivatives follows a multi-step process from in vitro screening to mechanistic studies.
Caption: General workflow for anticancer drug screening of novel compounds.
References
- 1. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
- 6. Antifungal activity of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Keto-Enol Tautomerism of 2,6,6-trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the keto-enol tautomerism of 2,6,6-trimethylcyclohexa-2,4-dienone with related cyclic ketones. Due to the limited direct experimental data on this specific compound, this guide leverages theoretical principles and available data from analogous structures to provide a robust analytical framework.
Introduction to Keto-Enol Tautomerism in Cyclic Systems
Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a ketone or aldehyde (keto form) and its corresponding enol form (an alkene with a hydroxyl group).[1][2] In most simple acyclic ketones, the equilibrium lies heavily towards the more stable keto form due to the greater bond strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, in cyclic systems, factors such as ring strain, steric interactions, and particularly the potential for aromaticity can significantly shift this equilibrium.[1]
The parent compound, cyclohexa-2,4-dienone, serves as a classic example where the enol form, phenol, is overwhelmingly favored. This is attributed to the immense stabilization gained from the formation of an aromatic ring in the enol tautomer.[1] The introduction of substituents, such as the three methyl groups in this compound, is expected to modulate this tautomeric equilibrium through both steric and electronic effects.
Comparative Analysis of Tautomeric Equilibria
| Compound | Predominant Tautomer | Key Stabilizing/Destabilizing Factors |
| This compound | Expected to favor the enol form | Enol (2,6,6-trimethylphenol): Aromatic stabilization. Steric hindrance from gem-dimethyl group at C6 may be relieved. Keto: Steric strain from the sp³-hybridized C6 bearing two methyl groups. Potential hyperconjugation from the C2-methyl group. |
| Cyclohexa-2,4-dienone | Enol (Phenol)[1] | Enol: Aromatic stabilization is the dominant factor.[1] Keto: Non-aromatic, less stable. |
| 2-Methylcyclohexanone | Keto | Keto: Generally more stable for simple cyclic ketones.[1] Enol: The more substituted enol (2-methyl-1-cyclohexen-1-ol) is favored over the less substituted one due to alkene stability.[1] |
| Cyclohexane-1,3-dione | Significant enol content | Enol: Intramolecular hydrogen bonding and conjugation of the enol with the remaining carbonyl group provide significant stabilization. |
Discussion of Substituent Effects:
The gem-dimethyl group at the C6 position in this compound is the most significant structural feature distinguishing it from the parent dienone. This substitution is likely to influence the tautomeric equilibrium in several ways:
-
Steric Effects: The two methyl groups on the sp³-hybridized C6 in the keto form introduce considerable steric strain. This strain would be alleviated upon tautomerization to the enol form, where the C6 carbon remains sp³ hybridized but the overall ring conformation might adjust to minimize steric interactions.
-
Electronic Effects: The methyl groups are electron-donating through induction and hyperconjugation. The methyl group at C2 in the keto form can stabilize the adjacent double bond. In the enol form (2,6,6-trimethylphenol), the electronic effects of the methyl groups on the aromatic ring are well-understood to be activating.
Computational studies on related systems, such as substituted 1,2-cyclodiones, have shown that electron-donating groups generally stabilize the enol form. This further supports the prediction that this compound will exist predominantly in its enolic form.
Experimental Protocols for Tautomerism Analysis
The study of keto-enol equilibria is primarily conducted using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy Protocol
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism by integrating the signals corresponding to each tautomer.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay to obtain quantitative integrations.
-
Identify the characteristic proton signals for both the keto and enol forms. For this compound, one would look for signals corresponding to the olefinic protons in the keto form and the aromatic protons and the phenolic -OH proton in the enol form. The methyl group signals will also be distinct for each tautomer.
-
-
Integration and Calculation:
-
Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer.
-
Calculate the mole fraction of each tautomer from the integrated areas.
-
The equilibrium constant, Keq = [Enol]/[Keto], can then be determined.
-
UV-Vis Spectroscopy Protocol
Objective: To qualitatively and sometimes quantitatively assess the keto-enol equilibrium by observing the distinct absorption bands of the conjugated systems.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade (e.g., cyclohexane, ethanol, water).
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The keto form, being a cross-conjugated dienone, will have a characteristic π → π* transition. The enol form (a phenol) will exhibit characteristic aromatic absorptions, which are typically at shorter wavelengths with fine structure compared to the broader absorption of the dienone.
-
-
Analysis:
-
The presence and relative intensities of the absorption maxima can provide evidence for the position of the equilibrium.
-
By using the Beer-Lambert law and known molar absorptivities (if available), the concentrations of each tautomer can be estimated.
-
Visualizing the Tautomerism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism of this compound and a general experimental workflow for its analysis.
Caption: Keto-enol tautomerism of this compound.
Caption: General experimental workflow for studying keto-enol tautomerism.
Conclusion
The keto-enol tautomerism of this compound presents an interesting case study where the principles of aromatic stabilization and steric hindrance are in interplay. Based on the profound stabilizing effect of aromaticity observed in the parent cyclohexa-2,4-dienone system, it is strongly predicted that the enol form, 2,6,6-trimethylphenol, will be the predominant tautomer at equilibrium. The gem-dimethyl group at the C6 position is expected to further favor the enol form by introducing steric strain in the keto tautomer.
For drug development professionals and researchers, understanding these tautomeric preferences is crucial as the different tautomers will exhibit distinct chemical reactivity, bioavailability, and receptor binding affinities. The provided experimental protocols offer a clear pathway for the empirical determination of the tautomeric equilibrium for this and other related compounds. Further computational studies employing Density Functional Theory (DFT) would be invaluable in providing quantitative predictions of the equilibrium constant and thermodynamic parameters for this specific system.
References
Genotoxicity Assessment of 2,6,6-Trimethylcyclohex-2-ene-1,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of 2,6,6-trimethylcyclohex-2-ene-1,4-dione, a fragrance ingredient, alongside two structurally related alternatives, beta-damascone and alpha-ionone. The assessment is based on a comprehensive review of available safety evaluations and experimental data from key in vitro genotoxicity assays.
Executive Summary
Comparative Genotoxicity Data
The following tables summarize the available quantitative and qualitative data from key genotoxicity studies on 2,6,6-trimethylcyclohex-2-ene-1,4-dione and its alternatives.
Table 1: Genotoxicity Profile of 2,6,6-Trimethylcyclohex-2-ene-1,4-dione
| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range Tested | Result | Cytotoxicity | Reference |
| BlueScreen™ HC | Human lymphoblastoid TK6 cells | With and Without | Not specified | Negative for genotoxicity | Negative for cytotoxicity (Relative cell density >80%) | RIFM, 2013[1] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and Without | Up to 1522 µg/mL | Non-clastogenic | Not specified | RIFM, 2011b |
Table 2: Genotoxicity Profile of beta-Damascone
| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range Tested | Result | Cytotoxicity | Reference |
| Ames Test | Salmonella typhimurium | With and Without | Not specified | Negative | Not specified | EFSA, 2014[2] |
| In Vitro Micronucleus Test | Not specified | Not specified | Not specified | Equivocal | Not specified | EFSA, 2014[2] |
| In Vivo Micronucleus Test | Rat bone marrow cells | N/A | Oral administration | Negative | Not specified | EFSA, 2014[2] |
| In Vivo Comet Assay | Rat liver and duodenum cells | N/A | Oral administration | Negative | Not specified | EFSA, 2014[2] |
Table 3: Genotoxicity Profile of alpha-Ionone
| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range Tested | Result | Cytotoxicity | Reference |
| Ames Test | Salmonella typhimurium | With and Without | Not specified | Negative | Not specified | Lalko et al., 2007 |
| In Vitro Mammalian Cell Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Not specified | Negative | Not specified | Belsito et al., 2007 |
| In Vivo Micronucleus Test | Mouse bone marrow cells | N/A | Intraperitoneal administration | Negative | Not specified | Belsito et al., 2007 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BlueScreen™ HC Genotoxicity Assay
The BlueScreen™ HC assay is a high-throughput screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.
Experimental Workflow:
Figure 1: Workflow for the BlueScreen™ HC Genotoxicity Assay.
Methodology:
-
Cell Culture: Human lymphoblastoid TK6 cells, engineered with a luciferase reporter gene under the control of the GADD45a promoter, are cultured in a suitable medium.
-
Compound Exposure: Cells are seeded into 96-well plates and exposed to a range of concentrations of the test substance, both in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Incubation: The plates are incubated for a specific period to allow for potential DNA damage and subsequent induction of the GADD45a gene.
-
Luminescence Measurement: After incubation, a substrate for the luciferase enzyme is added to the wells, and the resulting luminescence is measured. An increase in luminescence compared to the vehicle control indicates a genotoxic response.
-
Cytotoxicity Assessment: Cell viability is concurrently measured to ensure that the observed genotoxic effects are not a result of cytotoxicity. This is often done by measuring cellular ATP levels or by using a fluorescent dye that stains viable cells.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The in vitro micronucleus test is a widely used method to assess the potential of a substance to induce chromosomal damage. It detects micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Workflow:
Figure 2: Workflow for the In Vitro Micronucleus Test.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen.
-
Compound Exposure: The dividing cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the culture to block cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells that have completed mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei is scored in a population of binucleated cells. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity. A significant increase in the frequency of micronucleated cells compared to the control group indicates a clastogenic or aneugenic effect.
Signaling Pathways and Logical Relationships
The genotoxicity assays discussed rely on the cell's intricate DNA damage response (DDR) pathways. The BlueScreen™ assay, for instance, specifically monitors the activation of the GADD45a gene, a key player in the p53-mediated DDR pathway.
References
comparative analysis of analytical techniques for 2,6,6-trimethylcyclohexa-2,4-dienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary analytical techniques for the qualitative and quantitative assessment of 2,6,6-trimethylcyclohexa-2,4-dienone and structurally similar compounds. Due to a lack of extensive direct validation data for this compound, this guide incorporates performance data from analogous compounds, such as safranal and other volatile components found in saffron, to provide a comprehensive overview for researchers.
Introduction to Analytical Approaches
The analysis of this compound, a volatile organic compound, primarily relies on chromatographic techniques. The most prominent methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth research.
Quantitative Data Summary
The following tables summarize the performance of analytical methods for compounds structurally related to this compound, providing a benchmark for what can be expected when developing and validating methods for the target analyte.
Table 1: Performance of HPTLC for Safranal (a structurally related compound) [1][2]
| Parameter | Performance Characteristic |
| Linearity Range | 0.5 - 5.0 ng/spot (r = 0.9991) |
| Limit of Detection (LOD) | 50 ng/spot |
| Limit of Quantification (LOQ) | 150 ng/spot |
| Precision (Intra-day) | 1.08 - 2.17% |
| Precision (Inter-day) | 1.86 - 3.47% |
| Accuracy (Recovery) | 97.4 - 102.0% |
Table 2: Performance of GC-MS for Volatile Compounds in Saffron [3][4][5][6]
| Compound | Concentration Range | Analytical Technique |
| Safranal | 22.1% - 62.4% of total volatiles | Headspace GC-MS |
| Safranal | 40.7 - 687.9 mg/100g of saffron | GC-MS |
| 4-Ketoisophorone | Present in saffron volatiles | Headspace GC-MS |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for the analysis of saffron components, including safranal.[7][8][9][10]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., 50% methanol in water).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 25°C.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore.
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods for the analysis of volatile compounds in saffron.[5][6][11]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample into a headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 30°C) for a set time (e.g., 5-10 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile analytes.
-
Desorb the analytes from the fiber in the hot GC inlet.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5MS or Innowax).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, start at 60°C, hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
Injector Temperature: Typically set at 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-450.
-
Mandatory Visualizations
Experimental Workflow for Analysis of this compound
Caption: Workflow for the analysis of this compound.
General Workflow for Bioactivity Screening and Pathway Analysis
References
- 1. Quantitative analysis of safranal in saffron extract and nanoparticle formulation by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. w1.aua.gr [w1.aua.gr]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 10. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Evaluation of the Volatomic Fingerprint of Saffron from Campania towards Its Authenticity and Quality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,6,6-trimethylcyclohexa-2,4-dienone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 2,6,6-trimethylcyclohexa-2,4-dienone, a versatile building block in organic synthesis. We will delve into its primary applications, offering objective comparisons with alternative compounds and methodologies, supported by experimental data. Detailed experimental protocols for key reactions are provided to facilitate practical application in the laboratory.
Overview of this compound
This compound is a cyclic dienone with a molecular formula of C₉H₁₂O. Its structure, featuring a conjugated diene system and a ketone, makes it a reactive and valuable intermediate in the synthesis of complex organic molecules. One of its notable characteristics is its tendency to dimerize at room temperature, a process that is thermally reversible, allowing for the controlled release of the reactive monomer.
Primary Application: Diels-Alder Reactions
The most well-documented application of this compound is its use as a diene in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings, and this dienone serves as a synthon for building complex carbocyclic frameworks.
Comparison with an Alternative: 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone
A significant challenge in the use of this compound is its propensity to dimerize. To address this, researchers have developed non-dimerizing alternatives. One such alternative is 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone. This compound is a stable, easily accessible dienone that participates in Diels-Alder reactions with high efficiency.
Table 1: Comparison of Yields in Diels-Alder Reactions with Acetylene Derivatives [1]
| Dienophile | Product with this compound (Yield) | Product with 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone (Yield) |
| Acetylene Derivative 5a | Adduct 6a (Excellent Yield) | Adduct 11a (Excellent Yield) |
| Acetylene Derivative 5b | Adduct 6b (Excellent Yield) | Adduct 11b (Excellent Yield) |
| Acetylene Derivative 5c | Adduct 6c (Excellent Yield) | Adduct 11c (Excellent Yield) |
| Acetylene Derivative 5d | Adduct 6d (Excellent Yield) | Adduct 11d (Excellent Yield) |
Note: The original study describes the yields as "excellent" without providing specific percentages in the abstract. The key advantage highlighted is the non-dimerizing nature of the triflyloxy derivative, making it a more practical choice for these reactions.
Experimental Protocols
Synthesis of 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone (13) [Abridged from literature] [1]
A detailed experimental protocol for the synthesis of the alternative, 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone, is described in the literature. The synthesis involves the treatment of a precursor with N-phenyltriflimide in the presence of a base like LHMDS at low temperatures.
General Procedure for Diels-Alder Reaction of 4-Triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone with Acetylene Derivatives [1]
The Diels-Alder reaction is typically carried out by reacting the dienone (e.g., 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone) with the desired acetylene derivative in a suitable solvent. The reaction mixture is stirred, often at elevated temperatures, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The resulting cycloadduct is then isolated and purified using standard laboratory procedures such as column chromatography.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6,6-Trimethylcyclohexa-2,4-dienone: A Procedural Guide
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste management is to ensure that all chemical waste is collected and managed in a way that protects human health and the environment.[1] Waste that is not suitable for drain or trash disposal must be handled as chemical waste.[1] This involves proper containment, labeling, and coordination with your institution's Environmental Health and Safety (EHS) office for collection and disposal.[1]
Personal Protective Equipment (PPE) and Spill Management
Before handling 2,6,6-Trimethylcyclohexa-2,4-dienone for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on information for similar dienone compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
In the event of a small spill, absorb the material with an inert substance such as dry sand or earth, and then place it into a designated chemical waste container.[2] For larger spills, it is crucial to prevent the material from entering drains or watercourses.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted as follows:
-
Containerization : Place the waste in a container that is in good condition, compatible with the chemical, and has a secure cap.[3] Do not use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[3][4]
-
Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and list all the chemical constituents and their approximate percentages.[3]
-
Segregation : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[3][4] As a general guideline, acids, bases, flammables, oxidizers, and water-reactive chemicals should be stored separately.
-
Request for Pickup : Contact your institution's EHS office to arrange for the collection of the chemical waste.[1] Provide them with all the necessary information about the waste material.
Never dispose of this compound down the drain or in regular trash.[1]
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Disclaimer: The information provided here is based on general chemical safety principles and data from structurally similar compounds due to the absence of a specific Safety Data Sheet for this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to comply with all local, state, and federal regulations.
References
Essential Safety and Handling Protocol for 2,6,6-Trimethylcyclohexa-2,4-dienone
This guide provides a conservative framework for researchers, scientists, and drug development professionals to manage 2,6,6-Trimethylcyclohexa-2,4-dienone safely until detailed hazard information can be procured.
Immediate Safety and Logistical Information
Due to the absence of specific toxicity and hazard data, this compound must be treated as a substance of unknown toxicity. A cautious approach is mandatory to minimize potential exposure and ensure laboratory safety.
Known Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 13487-30-4 |
| Physical State | Data not available; may exist as a dimer at room temperature. |
Operational Plan: Handling a Chemical with Unknown Hazards
Assume that this compound is hazardous and handle it accordingly within a designated area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following represents the minimum required PPE when handling this substance.[1][2]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and unforeseen reactions.[1][3] Safety glasses alone are insufficient.[1]
-
Hand Protection: Wear double-layered, chemically resistant gloves. A common effective combination is a lighter-weight nitrile glove as a base layer with a heavier, chemical-specific glove over it.[1][3] Since the specific chemical resistance is unknown, consult glove manufacturer charts for broad-spectrum protection.
-
Body Protection: A flame-resistant laboratory coat is essential.[2] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.[3]
-
Footwear: Fully enclosed, liquid-resistant shoes are mandatory.[2]
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Designated Area: Clearly mark the area where the chemical is being used. Access should be restricted to authorized personnel only.
Procedural Guidance
-
Preparation: Before starting work, ensure the fume hood is functioning correctly. Lay down absorbent, disposable bench liners to contain any potential spills.
-
Handling:
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, face shield, and goggles.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly after removing all PPE.[5]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste until proven otherwise.[6][7]
Waste Segregation and Collection
-
Solid Waste: All contaminated disposables (e.g., gloves, bench liners, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.[6]
-
Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6][9]
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling Chemicals with Limited Safety Data
Caption: Logical workflow for assessing and handling a chemical with limited safety information.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. students.umw.edu [students.umw.edu]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
